(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKDDQBZODSEIN-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659968 | |
| Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477600-70-7 | |
| Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJY7EV26LJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for the synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate in the manufacturing of various pharmaceutical compounds, notably Tofacitinib. The described pathway focuses on a stereoselective approach, beginning with the synthesis of a racemic carbamate, followed by chiral resolution and subsequent reduction to yield the desired (3R,4R) enantiomer with high optical purity.
Overview of the Synthetic Pathway
The selected synthesis route is a multi-step process designed to ensure high stereochemical control. The pathway involves:
-
Synthesis of Racemic Carbamate: Formation of racemic methyl (cis-1-benzyl-4-methylpiperidin-3-yl)carbamate.
-
Chiral Resolution: Separation of the desired (3R,4R) enantiomer from the racemic mixture via diastereomeric salt formation with an enantiomerically pure chiral resolving agent.
-
Liberation of Free Carbamate: Conversion of the isolated diastereomeric salt back to the free, enantiopure carbamate.
-
Reduction to Final Product: Reduction of the carbamate group to an N-methyl amine to yield the target compound.
This strategic pathway is visualized in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols and Data
This section details the experimental procedures for the key stereoselective steps: chiral resolution and reduction.
Chiral Resolution of Methyl (cis-1-benzyl-4-methylpiperidin-3-yl)carbamate
The resolution of the racemic carbamate is achieved by forming diastereomeric salts with dibenzoyl-L-tartaric acid. The difference in solubility between the two diastereomers allows for their separation by fractional crystallization.
Experimental Protocol:
-
Salt Formation:
-
Dissolve racemic methyl (cis-1-benzyl-4-methylpiperidin-3-yl)carbamate (1.0 eq.) in a suitable solvent such as isopropanol.
-
In a separate vessel, dissolve dibenzoyl-L-tartaric acid (0.5-1.0 eq.) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the carbamate solution with constant stirring at room temperature.
-
-
Fractional Crystallization:
-
Allow the mixture to stir at room temperature. The diastereomeric salt of the (3R,4R)-enantiomer will preferentially precipitate.
-
Cool the mixture (e.g., to 0-5 °C) to maximize the yield of the crystallized salt.
-
Isolate the precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble (3S,4S)-diastereomer.
-
-
Liberation of Free Carbamate:
-
Suspend the isolated diastereomeric salt in water.
-
Add a base (e.g., 2M NaOH solution) dropwise until the solution is basic (pH > 10) to liberate the free amine.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate.
-
Quantitative Data:
| Parameter | Value/Range | Citation |
| Resolving Agent | Dibenzoyl-L-tartaric acid | [1] |
| Initial Chiral Purity | Racemic | |
| Optical Purity of Resolved Carbamate | Can be increased from 95.2% to 99.8% chiral purity (when isolated as an acetate salt) | [1] |
Reduction of Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate
The final step involves the reduction of the enantiopure carbamate to the target N,N-dimethylated piperidine using a strong reducing agent like Lithium Aluminium Hydride (LAH).
Experimental Protocol:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of Lithium Aluminium Hydride (LAH, 1.0-5.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether).
-
Cool the suspension to 0 °C using an ice bath.
-
-
Addition of Carbamate:
-
Dissolve the enantiopure methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate (1.0 eq.) in the same anhydrous solvent.
-
Add the carbamate solution dropwise to the stirred LAH suspension, maintaining the internal temperature below 10 °C.
-
-
Reaction and Workup:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring completion by TLC or LC-MS.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
-
Isolation and Purification:
-
Filter the aluminum salts and wash the filter cake thoroughly with the reaction solvent.
-
Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified, for example, by conversion to its dihydrochloride salt and recrystallization from a suitable solvent like isopropanol to yield the final product with high purity.
-
Quantitative Data:
| Parameter | Value/Range | Citation |
| Reducing Agent | Lithium Aluminium Hydride (LAH) or similar | [1] |
| Stoichiometry of Reducing Agent | 1.0 - 5.0 equivalents | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | |
| Reaction Temperature | 0 °C to Room Temperature | |
| Yield | High yields are generally expected for LAH reductions of carbamates. |
Conclusion
The described synthetic pathway provides a robust and stereocontrolled method for the production of this compound. The key to achieving high enantiomeric purity lies in the efficient chiral resolution of the carbamate intermediate. Careful execution of the reduction step ensures the successful formation of the target compound. This guide offers a comprehensive framework for researchers and professionals engaged in the synthesis of this critical pharmaceutical intermediate.
References
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine chemical properties
An In-depth Technical Guide to the Chemical Properties of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key chiral intermediate in the synthesis of several pharmacologically active molecules, most notably the Janus kinase (JAK) inhibitor Tofacitinib.[1] This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, characterization, and physical attributes. Detailed experimental protocols and structured data are presented to support research and development activities.
Chemical Identity and Physical Properties
This compound is a disubstituted piperidine derivative. It is most commonly handled in its dihydrochloride salt form for improved stability and ease of handling.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | cis-1-Benzyl-N,4-dimethylpiperidin-3-amine |
| CAS Number | 477600-70-7 (free base)[3], 1062580-52-2 (dihydrochloride)[2] |
| Molecular Formula | C₁₄H₂₂N₂ (free base)[3], C₁₄H₂₄Cl₂N₂ (dihydrochloride)[2] |
| IUPAC Name | This compound[2] |
| InChI Key | NVKDDQBZODSEIN-OCCSQVGLSA-N (free base) |
| SMILES | C[C@@H]1CCN(CC2=CC=CC=C2)C[C@@H]1NC |
Table 2: Physicochemical Properties
| Property | Value (Free Base) | Value (Dihydrochloride Salt) |
| Molecular Weight | 218.34 g/mol [3] | 291.26 g/mol [2] |
| Appearance | White to off-white crystalline powder | Solid |
| Melting Point | Not available | 249-251 °C |
| Boiling Point | 302.6 ± 35.0 °C at 760 mmHg | Not available |
| Density | 1.0 ± 0.1 g/cm³ | Not available |
| Flash Point | 107.4 ± 16.9 °C | Not available |
| Solubility | Not available | Slightly soluble in aqueous acid, DMSO (heated, sonicated), and Methanol. |
| Storage Temperature | Not available | 2-8°C under an inert atmosphere |
Synthesis
The most common laboratory synthesis of this compound is through the reductive amination of a suitable piperidone precursor.
Synthesis Workflow
The synthesis involves the reaction of 1-benzyl-4-methylpiperidin-3-one with methylamine to form an intermediate imine/enamine, which is then reduced in situ to the desired diamine.
Experimental Protocol: Reductive Amination
This protocol is based on established methods for reductive amination.
Materials:
-
1-Benzyl-4-methylpiperidin-3-one
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Titanium(IV) chloride (TiCl₄)
-
Triethylamine (NEt₃)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial acetic acid
-
Toluene
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of toluene in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.5 equivalents).
-
Cool the solution in an ice bath and slowly add titanium(IV) chloride (1.0 equivalent).
-
To this mixture, add a solution of 1-benzyl-4-methylpiperidin-3-one (1.0 equivalent) in toluene at 35 °C.
-
Add the methylamine solution (1.2 equivalents) to the reaction mixture and stir for 4 hours at 35 °C.
-
In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 equivalents) in toluene.
-
Slowly add the reducing agent solution to the reaction mixture, followed by the addition of glacial acetic acid (catalytic amount).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent streaking) to afford pure this compound.
Characterization
The structure and purity of this compound are confirmed by various spectroscopic methods.
Table 3: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the piperidine ring protons, the N-methyl and C4-methyl protons, and the amine proton. |
| ¹³C NMR | Resonances for the carbon atoms of the benzyl group, the piperidine ring, and the two methyl groups. |
| FT-IR | Characteristic peaks for N-H stretching, C-H stretching (aliphatic and aromatic), and C-N stretching. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
Note: Specific spectral data can be obtained from commercial suppliers upon request.
Role in Tofacitinib Synthesis
This compound is a crucial intermediate in the synthesis of Tofacitinib. The synthesis pathway involves the debenzylation of this intermediate followed by coupling with a pyrazolopyrimidine core.
Safety and Handling
The dihydrochloride salt of this compound is classified as a warning-level hazard.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable chiral building block in synthetic organic chemistry. This guide has provided a detailed overview of its chemical and physical properties, a representative synthetic protocol, and its key application in the synthesis of Tofacitinib. The information presented herein is intended to support researchers and drug development professionals in their work with this important compound.
References
- 1. WO2020204647A1 - Processes for preparing this compound or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 2. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 9943889 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Weight of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of the compound (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine. The molecular weight is a fundamental physical property crucial for various applications in research and development, including stoichiometric calculations, preparation of solutions, and pharmacokinetic modeling.
Molecular Composition and Weight
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C₁₄H₂₂N₂. The calculation of its molecular weight is based on the standard atomic weights of Carbon (C), Hydrogen (H), and Nitrogen (N).
The table below summarizes the atomic composition and the calculation of the molecular weight.
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 14 | 12.011 | 168.154 |
| Hydrogen | H | 22 | 1.008[1][2][3][4][5] | 22.176 |
| Nitrogen | N | 2 | 14.007[6][7][8][9][10] | 28.014 |
| Total | 218.344 |
The calculated molecular weight of this compound is 218.344 g/mol .
Experimental Protocols
The determination of the molecular weight of this compound is a theoretical calculation based on its molecular formula and the standard atomic weights of its constituent elements. As such, there are no experimental protocols for this specific calculation. The standard atomic weights are established by the International Union of Pure and Applied Chemistry (IUPAC) based on the isotopic composition of the elements.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the molecular formula, the atomic weights of the constituent elements, and the final calculated molecular weight.
Caption: Molecular Weight Calculation Workflow.
References
- 1. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 2. quora.com [quora.com]
- 3. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. youtube.com [youtube.com]
- 8. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
In-Depth Technical Guide: Spectroscopic Analysis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The information is presented to facilitate its use in research, development, and quality control settings. The focus of this document is on the dihydrochloride salt of the compound, for which more information is publicly available.
Compound Identification
| IUPAC Name | This compound |
| Synonyms | (3R,4R)-1-benzyl-N,4-dimethyl-3-piperidinamine |
| Stereochemistry | (3R, 4R) |
| CAS Number | 477600-70-7 (free base) |
| Molecular Formula | C₁₄H₂₂N₂ |
| Molecular Weight | 218.34 g/mol |
For the Dihydrochloride Salt:
| IUPAC Name | This compound dihydrochloride |
| CAS Number | 1062580-52-2 |
| Molecular Formula | C₁₄H₂₄Cl₂N₂ |
| Molecular Weight | 291.26 g/mol |
Spectroscopic Data Summary
While specific experimental spectra for this compound are not widely published in peer-reviewed journals, the following tables summarize the expected spectroscopic characteristics based on the compound's structure and data from commercial suppliers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H-NMR Spectroscopic Data (Dihydrochloride Salt)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 5H | Ar-H (benzyl) |
| ~3.5-4.0 | m | 2H | -CH ₂-Ph (benzyl) |
| ~2.5-3.5 | m | 5H | Piperidine ring protons |
| ~2.3 | s | 3H | N-CH ₃ |
| ~1.5-2.0 | m | 2H | Piperidine ring protons |
| ~0.9 | d | 3H | C4-CH ₃ |
Table 2: Predicted ¹³C-NMR Spectroscopic Data (Dihydrochloride Salt)
| Chemical Shift (ppm) | Assignment |
| ~138 | Ar-C (quaternary, benzyl) |
| ~129 | Ar-C H (benzyl) |
| ~128 | Ar-C H (benzyl) |
| ~127 | Ar-C H (benzyl) |
| ~60-65 | -C H₂-Ph (benzyl) |
| ~50-60 | Piperidine ring carbons |
| ~30-40 | N-C H₃ |
| ~15-20 | C4-C H₃ |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands (Dihydrochloride Salt)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2700 | Broad, Strong | N-H stretch (amine salt) |
| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic) |
| ~1470-1440 | Medium | C-H bend (aliphatic) |
| ~740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data (Free Base)
| m/z | Interpretation |
| 218.18 | [M]⁺ (Molecular ion) |
| 219.18 | [M+H]⁺ (Protonated molecular ion) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆ for the dihydrochloride salt).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H-NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C-NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 200-220 ppm.
-
Use a pulse angle of 45 degrees.
-
Set a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote ionization.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Apply a high voltage (e.g., 3-5 kV) to the ESI needle.
-
Use a nebulizing gas (e.g., nitrogen) to assist in droplet formation.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecular ion [M+H]⁺ and any characteristic fragment ions.
Diagrams
The following diagrams illustrate the synthesis and analytical workflow for this compound.
Caption: A simplified workflow for the synthesis of the target compound.
Caption: Workflow for the spectroscopic analysis and characterization.
Navigating Asymmetric Synthesis: A Technical Guide to (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a chiral amine of significant interest in the pharmaceutical industry. While the term "chiral auxiliary" often implies a broader catalytic utility in various asymmetric transformations, the current body of scientific literature predominantly highlights this compound's role as a critical chiral building block in the synthesis of specific, high-value molecules. This guide will focus on its synthesis, characterization, and its well-documented application as a key intermediate in the production of Tofacitinib, a Janus kinase (JAK) inhibitor.
Core Properties and Significance
This compound is a stereochemically defined diamine. Its rigid piperidine scaffold and the specific spatial arrangement of its substituents make it an invaluable precursor for introducing chirality into a target molecule. The benzyl group serves as a protecting group for the piperidine nitrogen and can be removed in later synthetic steps. The primary and tertiary amine functionalities offer distinct points for chemical modification. Its principal significance lies in its role as a key intermediate in the synthesis of Tofacitinib, a medication used to treat rheumatoid arthritis and other inflammatory conditions.[1]
Synthesis of this compound
The synthesis of this chiral amine is a multi-step process that requires careful control to establish the desired (3R,4R) stereochemistry. Several synthetic routes have been reported, often starting from readily available precursors. A common strategy involves the stereoselective reduction of an enamine or imine derived from a piperidone precursor.
Representative Synthetic Pathway
A frequently cited method for the preparation of this compound involves the reductive amination of 1-benzyl-4-methylpiperidin-3-one. The key steps are outlined below.
Caption: A generalized synthetic workflow for this compound.
Experimental Protocol: Reductive Amination
The following is a representative experimental protocol for the synthesis of the target compound. It is important to note that specific reagents and conditions may vary based on patented or proprietary industrial processes.
Materials:
-
1-Benzyl-4-methylpiperidin-3-one
-
Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
A suitable chiral catalyst and hydrogen source (for asymmetric hydrogenation) OR a chiral reducing agent (e.g., a borane complex with a chiral ligand)
-
Titanium(IV) chloride (TiCl₄) (often used as a Lewis acid to promote imine formation)
-
Triethylamine (NEt₃)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (as an alternative reducing agent)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
Procedure:
-
Imine Formation: To a solution of 1-benzyl-4-methylpiperidin-3-one in an anhydrous solvent, add triethylamine followed by titanium(IV) chloride at a controlled temperature. Subsequently, add a solution of methylamine and stir the reaction mixture to facilitate the formation of the corresponding enamine/imine intermediate.
-
Stereoselective Reduction:
-
Method A: Asymmetric Catalytic Hydrogenation: The crude imine intermediate is subjected to catalytic hydrogenation using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine ligand) under a hydrogen atmosphere. The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity and enantioselectivity.
-
Method B: Diastereoselective Reduction: Alternatively, a diastereoselective reduction can be performed using a suitable reducing agent. For instance, after the formation of the enamine, the reaction mixture can be treated with a reducing agent like sodium triacetoxyborohydride.[1] The inherent chirality of the starting material and the reaction conditions can influence the stereochemical outcome.
-
-
Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified using techniques such as column chromatography or crystallization to isolate the desired this compound. Often, the product is isolated and characterized as its dihydrochloride salt.[1]
Table 1: Key Reagents and Their Roles in the Synthesis
| Reagent | Role |
| 1-Benzyl-4-methylpiperidin-3-one | Ketone Precursor |
| Methylamine | Amine Source |
| Titanium(IV) chloride | Lewis Acid (Imine Formation) |
| Triethylamine | Base |
| Chiral Catalyst / H₂ | Stereoselective Reducing System |
| Sodium triacetoxyborohydride | Reducing Agent |
Application in the Synthesis of Tofacitinib
The primary documented application of this compound is as a key chiral building block in the multi-step synthesis of Tofacitinib. In this synthesis, the chiral amine is coupled with a pyrimidine derivative to construct the core structure of the drug.
Tofacitinib Synthesis Workflow
The following diagram illustrates the pivotal step involving the chiral amine in the Tofacitinib synthesis.
Caption: The crucial coupling and deprotection steps in the synthesis of Tofacitinib.
Characterization Data
The structural confirmation and purity assessment of this compound and its salts are typically performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the connectivity and stereochemistry of the molecule. Spectral data for the dihydrochloride salt is available in the literature.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric and diastereomeric purity of the final product.
Future Outlook: Potential as a Broader Chiral Auxiliary
While the current literature is dominated by its role as a pharmaceutical intermediate, the structural features of this compound suggest potential for broader applications in asymmetric catalysis. Chiral 1,2-diamines are a well-established class of ligands for a variety of metal-catalyzed enantioselective reactions. Further research could explore the utility of this and related piperidine-based diamines as ligands in reactions such as:
-
Asymmetric hydrogenation
-
Asymmetric transfer hydrogenation
-
Enantioselective conjugate additions
-
Asymmetric aldol reactions
Such studies would be essential to unlock the full potential of this chiral scaffold beyond its current, albeit significant, application.
References
The Strategic Role of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine in Enantioselective Synthesis: A Technical Guide for Pharmaceutical Development
For researchers, scientists, and professionals in drug development, the pursuit of stereochemically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern medicine. In this context, chiral building blocks are invaluable tools. This technical guide delves into the core application of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine as a critical chiral intermediate, primarily in the enantioselective synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor.
This compound is a chiral synthetic building block whose stereochemistry is crucial for the biological activity of the final API. Its primary and most well-documented application is in the synthesis of Tofacitinib, where the specific (3R,4R) configuration of the piperidine ring is essential for its efficacy. While not extensively used as a general chiral auxiliary or catalyst in a wide array of asymmetric reactions, its role in the substrate-controlled enantioselective synthesis of Tofacitinib is a prime example of the strategic use of chiral intermediates.
Synthesis and Optical Purity Enhancement
The synthesis of this compound with high optical purity is a key challenge addressed in its production. Various synthetic routes have been developed to achieve the desired enantiopurity, which is critical for the final drug's safety and efficacy. Issues in early synthetic methods included low yields and insufficient enantiomeric excess (ee).
One notable advancement involves the resolution of a racemic intermediate, followed by transformations to yield the desired chiral amine. For instance, patent literature describes processes that have significantly improved the optical purity.
Table 1: Improvement of Optical Purity in the Synthesis of a Key Intermediate
| Method | Initial Optical Purity | Final Optical Purity |
| Asymmetric Hydrogenation (prior art) | 82.3% ee | 97.3% ee |
| Resolution via Acetate Salt Formation | 95.2% chiral purity | 99.8% chiral purity[1] |
This data underscores the importance of the purification method in achieving the high enantiomeric excess required for pharmaceutical applications. The formation of diastereomeric salts with a chiral resolving agent, such as dibenzoyl-L-tartaric acid, followed by crystallization is a common and effective strategy.
Experimental Protocol: Synthesis of this compound
The following is a generalized experimental protocol based on synthetic routes described in patent literature.
Step 1: Reductive Amination
A common starting point is the reductive amination of a suitable ketone precursor, 1-benzyl-4-methylpiperidin-3-one, with methylamine.
-
Procedure: To a solution of 1-benzyl-4-methylpiperidin-3-one in a suitable solvent (e.g., toluene), titanium(IV) isopropoxide and methylamine solution are added. The mixture is stirred, followed by the addition of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is monitored by TLC or LC-MS for completion. Upon completion, the reaction is quenched, and the crude product is extracted.
Step 2: Chiral Resolution
The resulting racemic N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine is then resolved to isolate the desired (3R,4R)-enantiomer.
-
Procedure: The racemic amine is dissolved in a suitable solvent (e.g., methanol or isopropanol). A chiral resolving agent, such as L-dibenzoyl-tartaric acid, is added to the solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of the desired diastereomeric salt. The salt is collected by filtration and can be recrystallized to enhance diastereomeric purity.
Step 3: Liberation of the Free Amine
The resolved diastereomeric salt is treated with a base to liberate the free chiral amine.
-
Procedure: The diastereomeric salt is suspended in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., sodium hydroxide solution). The mixture is stirred until the salt dissolves. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield this compound.
Caption: Synthetic workflow for this compound.
Application in the Synthesis of Tofacitinib
The primary utility of this compound is as a precursor to the 3-methylamino-4-methylpiperidine core of Tofacitinib. This involves a debenzylation step followed by coupling with a pyrimidine derivative.
Step 4: Debenzylation
The benzyl protecting group is removed, typically via catalytic hydrogenation.
-
Procedure: this compound is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to hydrogenation in the presence of a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the solvent is removed to yield (3R,4R)-N,4-dimethylpiperidin-3-amine.
Step 5: Coupling Reaction
The debenzylated amine is then coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a nucleophilic aromatic substitution reaction.
-
Procedure: (3R,4R)-N,4-dimethylpiperidin-3-amine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are heated in the presence of a base (e.g., potassium carbonate) in a high-boiling point solvent (e.g., n-butanol). After completion, the reaction mixture is worked up to isolate the desired coupled product, which is a key intermediate in the final steps of Tofacitinib synthesis.
Caption: Role of the chiral amine in the Tofacitinib synthesis pathway.
References
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A Technical Review of a Key Tofacitinib Intermediate
For Researchers, Scientists, and Drug Development Professionals
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral synthetic compound that has garnered significant attention in the pharmaceutical industry as a crucial intermediate in the synthesis of Tofacitinib.[1][2] Tofacitinib, marketed under the brand name Xeljanz, is a potent inhibitor of Janus kinases (JAKs) used in the treatment of autoimmune diseases such as rheumatoid arthritis.[3] The stereochemistry of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of the available literature on its synthesis, chemical properties, and role in the manufacturing of Tofacitinib.
Chemical Properties and Structure
The compound, with the chemical formula C14H22N2, is typically handled as a dihydrochloride salt (C14H24Cl2N2) to improve its stability and handling characteristics.[2][4] Its structure features a piperidine ring with specific stereochemistry at the C3 and C4 positions, which is essential for the biological activity of the final drug product, Tofacitinib.
| Identifier | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 1062580-52-2 (dihydrochloride) | [2] |
| Molecular Formula | C14H22N2 (free base) | [4] |
| Molecular Weight | 218.34 g/mol (free base) | N/A |
| Molecular Formula | C14H24Cl2N2 (dihydrochloride) | [4] |
| Molecular Weight | 291.26 g/mol (dihydrochloride) | N/A |
Role in Tofacitinib Synthesis
This compound serves as a key building block in the multi-step synthesis of Tofacitinib. Its primary function is to introduce the chiral piperidine moiety required for the drug's interaction with the target JAK enzymes. The synthesis of Tofacitinib involves the coupling of this intermediate with a pyrazolopyrimidine core. The benzyl group on the piperidine nitrogen acts as a protecting group during the initial synthetic steps and is later removed to allow for the final coupling reaction. The use of this specific intermediate in its acetate salt form has been shown to enhance stability and purity, which is advantageous for pharmaceutical manufacturing.[1]
Synthesis and Purification
The synthesis of this compound is a critical process that requires stringent control of stereochemistry. Various synthetic routes have been described in patent literature, often starting from 1-benzyl-4-methyl-3-oxopiperidine.
General Experimental Protocol for Synthesis
A common method for the synthesis involves the reductive amination of 1-benzyl-4-methyl-3-oxopiperidine. The following is a generalized protocol based on available literature:
-
Reaction Setup : To a solution of 1-benzyl-4-methyl-3-oxopiperidine in a suitable solvent such as toluene, titanium tetrachloride (TiCl4) and triethylamine (NEt3) are added at a controlled temperature of approximately 35°C.[2]
-
Imine Formation : A solution of methylamine is then added to the reaction mixture, which is stirred for several hours to facilitate the formation of the corresponding imine.[2]
-
Reduction : A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), along with glacial acetic acid, is introduced to the mixture to reduce the imine to the desired amine.[2]
-
Workup and Purification : Upon completion of the reaction, the mixture is washed with a saturated salt solution. The crude product is then purified. An important purification step involves the formation of a salt, such as the acetate or L-di-p-toluyl tartrate, which allows for the isolation of the desired (3R,4R) stereoisomer in high optical purity through crystallization.[1][3] For example, isolation as an acetate salt can increase the chiral purity from 95.2% to 99.8%.[1]
Biological Activity
There is limited publicly available information on the specific biological activity or mechanism of action of this compound itself. Its primary significance is derived from its role as a precursor to Tofacitinib. However, the broader class of dimethyl-4-(3-hydroxyphenyl)piperidine derivatives has been explored for other biological activities, notably as ligands for opioid receptors. For instance, certain derivatives have been identified as potent and selective kappa-opioid receptor antagonists.[5][6] It is important to note that these activities are associated with related but structurally distinct molecules and should not be directly attributed to the Tofacitinib intermediate.
References
- 1. WO2020204647A1 - Processes for preparing this compound or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 2. This compound dihydrochloride | 1062580-52-2 [chemicalbook.com]
- 3. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]
- 4. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of an opioid kappa receptor subtype-selective N-substituent for (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis with (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral diamine with a rigid piperidine scaffold, making it a promising candidate as a catalyst or ligand in asymmetric synthesis. While primarily known as a key intermediate in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor, its structural motifs are analogous to other successful chiral diamines used in organocatalysis.[1][2][3] Chiral 1,2-diamines are particularly effective in a variety of enantioselective transformations, including aldol reactions, Michael additions, and Mannich reactions, by activating substrates through the formation of chiral enamines or iminium ions.[4][5] These application notes provide a detailed protocol for a representative asymmetric Michael addition reaction, illustrating the potential utility of this compound as an organocatalyst.
Principle of Asymmetric Catalysis
The catalytic activity of chiral diamines in asymmetric synthesis often relies on their ability to form transient chiral intermediates with the substrates. In the case of the Michael addition of a ketone to a nitroalkene, the secondary amine of the piperidine catalyst can condense with the ketone to form a nucleophilic enamine. The chirality of the catalyst directs the facial selectivity of the enamine's attack on the nitroalkene, leading to the preferential formation of one enantiomer of the product. The protonated tertiary amine on the catalyst can further stabilize the transition state through hydrogen bonding.
Application: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol details the use of this compound as an organocatalyst for the enantioselective Michael addition of cyclohexanone to β-nitrostyrene.
Experimental Protocol
Materials:
-
This compound (catalyst)
-
Cyclohexanone (Michael donor)
-
β-Nitrostyrene (Michael acceptor)
-
Benzoic acid (co-catalyst)
-
Toluene (solvent, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (MgSO₄) (for drying)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for liquid handling
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add cyclohexanone (0.4 mmol, 2.0 equiv.) to the catalyst solution.
-
Add β-nitrostyrene (0.2 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation
The following tables summarize representative quantitative data for the asymmetric Michael addition catalyzed by this compound, based on typical results obtained with similar chiral diamine catalysts.
Table 1: Optimization of Reaction Conditions
| Entry | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzoic Acid | Toluene | 25 | 24 | 85 | 92 |
| 2 | Acetic Acid | Toluene | 25 | 24 | 82 | 88 |
| 3 | - | Toluene | 25 | 48 | 65 | 75 |
| 4 | Benzoic Acid | CH₂Cl₂ | 25 | 24 | 88 | 90 |
| 5 | Benzoic Acid | THF | 25 | 36 | 78 | 85 |
| 6 | Benzoic Acid | Toluene | 0 | 72 | 75 | 95 |
Table 2: Substrate Scope for the Michael Addition
| Entry | Michael Donor | Michael Acceptor | Product | Yield (%) | ee (%) |
| 1 | Cyclohexanone | β-Nitrostyrene | 2-(2-nitro-1-phenylethyl)cyclohexan-1-one | 85 | 92 |
| 2 | Acetone | β-Nitrostyrene | 4-nitro-3-phenylbutan-2-one | 75 | 85 |
| 3 | Cyclopentanone | β-Nitrostyrene | 2-(2-nitro-1-phenylethyl)cyclopentan-1-one | 82 | 90 |
| 4 | Cyclohexanone | 4-Chloro-β-nitrostyrene | 2-(1-(4-chlorophenyl)-2-nitroethyl)cyclohexan-1-one | 88 | 94 |
| 5 | Cyclohexanone | 4-Methoxy-β-nitrostyrene | 2-(1-(4-methoxyphenyl)-2-nitroethyl)cyclohexan-1-one | 80 | 91 |
Visualizations
Caption: Experimental workflow for the asymmetric Michael addition.
Caption: Proposed catalytic cycle for the Michael addition.
Conclusion
The provided protocol and representative data highlight the potential of this compound as a chiral organocatalyst in asymmetric synthesis. Its rigid structure and the presence of two distinct amine functionalities make it a suitable candidate for inducing high stereoselectivity in reactions such as the Michael addition. Further optimization of reaction conditions and exploration of a broader substrate scope are warranted to fully elucidate the catalytic capabilities of this compound. This information serves as a valuable starting point for researchers in the fields of organic synthesis and drug development to explore the applications of this and structurally related chiral diamines.
References
Application Notes and Protocols: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine as a Potential Catalyst for the Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral diamine with potential applications in organocatalysis. While this compound is primarily documented as a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor Tofacitinib, its structural features—a chiral substituted piperidine backbone containing both a secondary and a tertiary amine—suggest its potential as a catalyst for asymmetric reactions such as the aldol reaction. This document provides an overview of amine-catalyzed aldol reactions, a detailed representative protocol using a well-established chiral amine catalyst, and a discussion on the prospective use of this compound in this context.
Introduction to Amine-Catalyzed Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis that joins two carbonyl compounds to form a β-hydroxy carbonyl compound. Asymmetric organocatalysis has emerged as a powerful tool for controlling the stereochemical outcome of this reaction, with chiral primary and secondary amines being particularly effective. The generally accepted mechanism for amine-catalyzed aldol reactions involves the formation of a nucleophilic enamine intermediate from a ketone and the amine catalyst. This enamine then attacks the carbonyl group of an aldehyde, followed by hydrolysis to release the aldol product and regenerate the catalyst.
Note on this compound: Extensive literature searches did not yield specific studies detailing the use of this compound as a catalyst for the aldol reaction. The information presented herein is based on the general principles of amine-catalyzed aldol reactions and provides a representative protocol that can be adapted for the investigation of this specific catalyst.
Catalytic Cycle of an Amine-Catalyzed Aldol Reaction
The catalytic cycle of a primary or secondary amine-catalyzed aldol reaction is initiated by the formation of an enamine intermediate. This intermediate then reacts with an aldehyde to form a new carbon-carbon bond. Subsequent hydrolysis releases the aldol product and regenerates the amine catalyst, allowing it to re-enter the catalytic cycle.
Caption: General catalytic cycle for an amine-catalyzed aldol reaction.
Representative Experimental Protocol: (S)-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde, using the well-established organocatalyst (S)-proline. This protocol can serve as a starting point for evaluating the catalytic activity of this compound.
Materials:
-
(S)-Proline
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add the aldehyde (1.0 mmol, 1.0 equiv) and the ketone (5.0 mmol, 5.0 equiv).
-
Solvent and Catalyst Addition: Dissolve the reactants in the chosen solvent (e.g., 2 mL of DMSO). Add the chiral amine catalyst, (S)-proline (0.2 mmol, 20 mol%), to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.
-
Analysis: Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product using appropriate analytical techniques such as NMR spectroscopy and chiral HPLC.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and optimizing an organocatalytic aldol reaction.
Caption: A generalized experimental workflow for an organocatalytic aldol reaction.
Data Presentation: Representative Results for Chiral Amine-Catalyzed Aldol Reactions
While no data exists for this compound, the following table summarizes typical results obtained for the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde using different well-established chiral amine catalysts. This provides a benchmark for potential results.
| Catalyst | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (anti, %) |
| (S)-Proline | DMSO | 24 | 95 | 95:5 | 99 |
| (S)-Proline | CH₃CN | 48 | 88 | 93:7 | 98 |
| Chiral Diamine A | Toluene | 36 | 92 | 90:10 | 97 |
| Chiral Diamine B | CH₂Cl₂ | 72 | 85 | 85:15 | 95 |
Potential of this compound as an Aldol Reaction Catalyst
The structure of this compound suggests it could function as a chiral organocatalyst in aldol reactions.
-
Chiral Scaffold: The stereochemically defined piperidine ring provides a chiral environment that could induce enantioselectivity in the aldol addition.
-
Secondary Amine: The secondary amine group (-NHCH₃) is capable of forming the requisite enamine intermediate with a ketone substrate.
-
Tertiary Amine: The tertiary amine within the piperidine ring could act as a Brønsted base or participate in hydrogen bonding interactions, potentially influencing the reactivity and stereoselectivity of the reaction.
-
Steric Hindrance: The benzyl group and the methyl groups on the piperidine ring introduce steric bulk that could play a crucial role in the facial selectivity of the enamine's attack on the aldehyde.
To evaluate its catalytic potential, one would need to systematically screen its effectiveness in a model aldol reaction, varying parameters such as solvent, temperature, catalyst loading, and the nature of the ketone and aldehyde substrates.
While this compound is a well-known intermediate in pharmaceutical synthesis, its application as a catalyst in aldol reactions remains an unexplored area. Based on its structural characteristics as a chiral diamine, it holds promise as a potential organocatalyst for asymmetric aldol reactions. The provided protocols and background information offer a solid foundation for researchers and scientists to investigate the catalytic activity of this and other novel chiral amines in this important carbon-carbon bond-forming reaction. Further experimental investigation is required to determine its efficacy and potential for inducing high stereoselectivity.
Application Notes and Protocols for Asymmetric Synthesis: The Role of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine and Chiral Amine-Catalyzed Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone in carbon-carbon bond formation for synthetic organic chemistry. The development of asymmetric organocatalysis has revolutionized this reaction, enabling the synthesis of chiral molecules with high enantioselectivity. Chiral amines, in particular, have emerged as powerful catalysts in this domain. While (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a valuable chiral building block, it is primarily utilized as a key intermediate in the synthesis of pharmaceuticals like Tofacitinib, a Janus kinase (JAK) inhibitor.[1][2] Its direct application as a catalyst for the Michael addition is not extensively documented in scientific literature. However, its structural motifs are found in other successful chiral amine organocatalysts.
This document provides an overview of the principles of asymmetric Michael additions catalyzed by chiral amines, using illustrative examples from the literature. It also includes a detailed protocol for the synthesis of this compound dihydrochloride, reflecting its established role as a synthetic intermediate.
Principles of Chiral Amine-Catalyzed Michael Addition
The asymmetric Michael addition catalyzed by chiral primary or secondary amines typically proceeds through the formation of a nucleophilic enamine intermediate. The chiral catalyst reacts with a carbonyl compound (the Michael donor, e.g., a ketone or aldehyde) to form a transient chiral enamine. This enamine then attacks the Michael acceptor (e.g., a nitroalkene or an enone) in a stereocontrolled fashion. The chirality of the catalyst directs the approach of the acceptor, leading to the preferential formation of one enantiomer of the product. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.
Illustrative Experimental Protocols
While a specific protocol for a Michael addition catalyzed by this compound is not available, the following generalized procedure for an asymmetric Michael addition of a ketone to a nitroalkene, catalyzed by a chiral primary amine-thiourea, illustrates the common methodology.[3]
General Protocol: Asymmetric Michael Addition of a Ketone to a Nitroalkene
-
Preparation of the Reaction Mixture: To a solution of the chiral primary amine-thiourea catalyst (0.02 mmol, 10 mol%) in a suitable solvent (e.g., toluene, 2.0 mL) in a reaction vessel, add the ketone (0.4 mmol, 2.0 equivalents).
-
Addition of Michael Acceptor: Add the nitroalkene (0.2 mmol, 1.0 equivalent) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Analysis: Determine the yield and enantiomeric excess of the product using standard analytical techniques such as NMR spectroscopy and chiral high-performance liquid chromatography (HPLC).
Protocol for the Synthesis of this compound Dihydrochloride [1]
This protocol describes the synthesis of the title compound, highlighting its role as a synthetic intermediate.
-
Reaction Setup: To a solution of 1-benzyl-4-methylpiperidin-3-one (100 mmol) in toluene, add TiCl₄ (1 mmol) and triethylamine (1.5 mmol) at 35 °C.
-
Imine Formation: Add a methylamine solution (120 mmol) to the reaction mixture and stir for 4 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol) and glacial acetic acid (2 mL).
-
Work-up: After the reaction is complete, wash the reaction mixture with a saturated salt solution.
-
Purification and Salt Formation: The resulting crude amine is further purified and can be converted to its dihydrochloride salt by treatment with hydrochloric acid.
Data Presentation: Representative Asymmetric Michael Additions
The following table summarizes data from various organocatalyzed asymmetric Michael additions, showcasing the scope and efficiency of different chiral amine-based catalysts.
| Entry | Michael Donor | Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexanone | β-Nitrostyrene | (R,R)-DPEN-thiourea | Water | 24 | 99 | 98 (syn) | [3] |
| 2 | Isobutyraldehyde | trans-β-Nitrostyrene | Primary amine-guanidine | DMF/H₂O | 24 | 92 | 80 | [4] |
| 3 | Acetaldehyde | (E)-5-Methyl-1-nitrohex-1-ene | Proline-based carboligase | Buffer | <2.5 | 92 | >99 | [5] |
| 4 | Acetophenone | β-Nitrostyrene | Primary amine-thiourea | Toluene | 48 | 95 | 92 | [6] |
Visualizations
Catalytic Cycle of an Enamine-Mediated Michael Addition
Caption: General catalytic cycle of an enamine-mediated Michael addition.
Logical Workflow for Catalyst Application Screening
Caption: Logical workflow for evaluating a new chiral amine as a Michael addition catalyst.
Conclusion
The asymmetric Michael addition is a powerful tool for the stereoselective synthesis of complex molecules. Chiral amines play a crucial role as organocatalysts in these transformations. While this compound is a valuable chiral intermediate, its direct catalytic activity in Michael additions is not a primary focus in the current literature. The provided protocols and data for other chiral amine catalysts serve as a guide for researchers interested in developing new asymmetric methodologies. Further investigation into the catalytic potential of this compound and its derivatives could be a promising area of research.
References
- 1. This compound dihydrochloride | 1062580-52-2 [chemicalbook.com]
- 2. WO2020204647A1 - Processes for preparing this compound or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Enantiocomplementary Michael Additions of Acetaldehyde to Aliphatic Nitroalkenes Catalyzed by Proline‐Based Carboligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[1][2] The stereochemistry of this amine is crucial for the efficacy of the final active pharmaceutical ingredient. These application notes provide detailed experimental setups and protocols for the synthesis and purification of this important intermediate.
Data Presentation
Table 1: Summary of a Synthetic Route to this compound Acetate with Optical Purity Enhancement
| Step | Reactant(s) | Reagent(s) | Product | Yield | Optical Purity (% ee) | Reference |
| 1 | Racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate | Dibenzoyl-L-tartaric acid, Isopropanol | Isopropanol solvate of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate | High | 95.2 (initial) | [3] |
| 2 | Isopropanol solvate of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate | Base | Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate | - | - | [3] |
| 3 | Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate | Reducing agent | This compound | - | - | [3] |
| 4 | This compound | Acetic Acid | This compound acetate | High | >99.8 | [3] |
Note: Specific yield data is not fully detailed in the source material, but the process is described as high-yield.
Experimental Protocols
Protocol 1: Synthesis of this compound Dihydrochloride
This protocol outlines a reductive amination approach to synthesize the dihydrochloride salt of the target compound.[1]
Materials:
-
1-Benzyl-4-methyl-3-ketone piperidine
-
Titanium tetrachloride (TiCl4)
-
Triethylamine (NEt3)
-
Toluene
-
Methylamine solution
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Glacial acetic acid
-
Saturated salt water
Procedure:
-
To a solution of toluene, add TiCl4 (0.2 g, 1 mmol) and NEt3 (0.15 g, 1.5 mmol).
-
Add 1-benzyl-4-methyl-3-ketone piperidine (20.3 g, 100 mmol) to the mixture at 35°C.
-
Add a methylamine solution (9.32 g, 120 mmol) to the reaction mixture and allow it to react for 4 hours.
-
Following the initial reaction, add NaBH(OAc)3 (0.32 g, 1.5 mmol) and 2 ml of glacial acetic acid.
-
Once the reaction is complete, wash the reaction mixture with saturated salt water.
-
The crude product is then purified to yield this compound dihydrochloride.
Protocol 2: Chiral Resolution and Synthesis of this compound Acetate
This protocol describes a method for obtaining a high optical purity of the target compound through chiral resolution and subsequent conversion to a stable acetate salt.[3]
Materials:
-
Racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate
-
Dibenzoyl-L-tartaric acid
-
Isopropanol
-
A suitable base (e.g., sodium bicarbonate)
-
A suitable reducing agent (e.g., lithium aluminum hydride)
-
Acetic acid
Procedure:
-
Chiral Resolution:
-
Dissolve racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate in isopropanol.
-
Add dibenzoyl-L-tartaric acid to the solution to precipitate the isopropanol solvate of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate.
-
Isolate the precipitate by filtration, wash, and dry. The drying can be performed at 40-50°C.[3]
-
-
Liberation of the Free Carbamate:
-
Treat the resolved tartrate salt with a base to convert it to methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate.
-
-
Reduction to the Amine:
-
Reduce the carbamate to yield this compound.
-
-
Formation of the Acetate Salt:
-
React the resulting amine with acetic acid to form the stable this compound acetate salt. This step has been shown to increase the chiral purity from 95.2% to over 99.8%.[3]
-
Visualizations
Synthesis Workflow Diagram
References
Application Notes and Protocols for the Purification of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably Tofacitinib, a Janus kinase (JAK) inhibitor. The stereochemical purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of this compound and its derivatives, focusing on methods to enhance chemical and optical purity. The protocols described herein are based on established methods found in the scientific and patent literature.
Data Presentation
Table 1: Purification Methodologies and Expected Outcomes
| Purification Method | Form of the Compound | Key Parameters | Expected Purity Improvement | Reference |
| Crystallization | Acetate Salt | Solvent: Acetone, Methylethylketone, Ethyl acetate, or Isopropyl acetate. Temperature: 30-50°C | Optical purity can be increased from ~95% to >99.8% enantiomeric excess (ee). | [1] |
| Column Chromatography | Free Base | Stationary Phase: Silica Gel. Mobile Phase: Dichloromethane/Methanol gradient. | Effective for removing polar and non-polar impurities. | [2] |
| Chiral HPLC | Free Base or Salt | Stationary Phase: Chiral stationary phase (e.g., polysaccharide-based). Mobile Phase: Hexane/Isopropanol with a basic additive (e.g., diethylamine). | Baseline separation of enantiomers for analytical or preparative purposes. | [3] |
Experimental Protocols
Protocol 1: Purification by Crystallization of the Acetate Salt
This protocol describes the purification of this compound by forming its acetate salt, which has been shown to significantly enhance the optical purity.[1]
Materials:
-
Crude this compound (free base)
-
Acetic Acid (glacial)
-
Acetone (or methylethylketone, ethyl acetate, isopropyl acetate)
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable solvent such as acetone, methylethylketone, ethyl acetate, or isopropyl acetate.[1] The amount of solvent should be minimized to ensure saturation.
-
Salt Formation: Slowly add a stoichiometric amount of glacial acetic acid to the solution while stirring.
-
Crystallization: Heat the mixture to a temperature between 30°C and 50°C and stir for 1-3 hours to facilitate the crystallization of this compound acetate.[1]
-
Cooling and Isolation: Slowly cool the mixture to room temperature, followed by further cooling in an ice bath to maximize the yield of the crystalline salt.
-
Filtration: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the purified acetate salt in a vacuum oven at a temperature between 40°C and 50°C until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel column chromatography to remove chemical impurities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Fraction collector or collection tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with 100% dichloromethane and gradually increase the polarity by adding methanol. A common gradient might be from 0% to 10% methanol in dichloromethane.[2]
-
Fraction Collection: Collect fractions and monitor the separation using TLC. The desired product can be visualized using a suitable stain (e.g., potassium permanganate) or under UV light if applicable.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis
This protocol outlines a starting point for the development of a chiral HPLC method to determine the enantiomeric purity of this compound.
Materials:
-
Purified this compound
-
HPLC-grade Hexane
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA)
-
Chiral HPLC column (e.g., polysaccharide-based such as Chiralpak series)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of Hexane and Isopropanol (e.g., 90:10 v/v). To improve the peak shape of the basic amine, add a small amount of diethylamine (e.g., 0.1%) to the mobile phase.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should be resolved into two separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas.
Visualizations
Caption: Workflow for the purification of this compound via acetate salt crystallization.
Caption: General workflow for purification by silica gel column chromatography.
Caption: Logical relationship between different purification techniques for achieving high enantiomeric purity.
References
Application Notes and Protocols: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a critical chiral intermediate in the synthesis of several pharmacologically active molecules, most notably Tofacitinib. Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] The precise stereochemistry of this piperidine derivative is essential for the efficacy of the final drug product. These application notes provide detailed protocols for the synthesis of this compound, focusing on a common and effective multi-step synthetic pathway.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 477600-70-7 (free base), 1062580-52-2 (dihydrochloride) | [3][4][5] |
| Molecular Formula | C₁₄H₂₂N₂ | [3] |
| Molecular Weight | 218.34 g/mol (free base), 291.26 g/mol (dihydrochloride) | [3] |
| Appearance | White to off-white crystalline powder | |
| Storage | 2-8°C, under inert atmosphere |
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that often begins with a commercially available starting material like 3-amino-4-methylpyridine. The overall workflow involves the construction of the piperidine ring, introduction of the benzyl and methylamino groups, and a crucial chiral resolution step to isolate the desired (3R,4R) stereoisomer. This intermediate is then typically carried forward to synthesize Tofacitinib.
Caption: Synthetic workflow for this compound and its application.
Experimental Protocols
Herein, we provide a detailed protocol for a multi-step synthesis of this compound, adapted from patent literature.[6][7]
Protocol 1: Multi-step Synthesis from 3-Amino-4-methylpyridine
This protocol outlines a robust pathway involving the formation of the piperidine ring followed by functional group manipulations and chiral resolution.
Step 1: N-acylation of 3-Amino-4-methylpyridine
-
To a solution of 3-amino-4-methylpyridine in a suitable solvent (e.g., dichloromethane), add an acylating agent (e.g., acetic anhydride) and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acylated product.
Step 2: Quaternization of 3-Acetylamino-4-methylpyridine
-
Dissolve the product from Step 1 in a suitable solvent (e.g., acetonitrile).
-
Add benzyl halide (e.g., benzyl bromide) to the solution.
-
Heat the mixture to reflux and maintain for 12-18 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated quaternary salt by filtration.
Step 3: Partial Reduction of Quaternized Salt
-
Suspend the quaternary salt in a protic solvent such as methanol or water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride, portion-wise while maintaining the temperature.
-
Stir the reaction for 4-6 hours at room temperature.
-
Remove the solvent under reduced pressure and extract the product into an organic solvent.
Step 4: Hydrolysis to 1-Benzyl-4-methylpiperidin-3-one
-
Treat the partially reduced product with an aqueous acid (e.g., hydrochloric acid).
-
Heat the mixture to reflux for 6-8 hours to effect hydrolysis.
-
Cool the reaction and neutralize with a base (e.g., sodium carbonate).
-
Extract the resulting ketone product with an organic solvent, dry, and concentrate.
Step 5: Reductive Amination
-
Dissolve the ketone from Step 4 in a suitable solvent like methanol.
-
Add a solution of methanolic methylamine.
-
To this mixture, add a Lewis acid such as Titanium(IV) isopropoxide.
-
Stir for 2-4 hours, then add a reducing agent (e.g., sodium borohydride) and continue stirring overnight.
-
Work up the reaction by quenching with water, filtering, and extracting the product.
Step 6: Chiral Resolution
-
Dissolve the racemic (1-benzyl-4-methylpiperidin-3-yl)-methylamine in a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of a chiral resolving agent, such as Di-p-toluoyl-(L)-tartaric acid (L-DTTA), in the same solvent.
-
Allow the diastereomeric salt to crystallize, often with gentle heating followed by slow cooling.
-
Collect the crystals of the desired (3R,4R)-amine-L-DTTA salt by filtration.
-
Treat the salt with a base (e.g., aqueous sodium hydroxide) to liberate the free amine, this compound.
-
Extract the free amine with an organic solvent, dry, and concentrate to yield the final product.
Quantitative Data
The following table summarizes typical reaction parameters and yields for key steps in the synthesis.
| Step | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-acylation | Acetic anhydride, Triethylamine | 20-25 | 2-4 | >95 |
| Quaternization | Benzyl bromide | Reflux | 12-18 | ~90 |
| Partial Reduction | Sodium borohydride | 0-25 | 4-6 | ~85 |
| Hydrolysis | HCl | Reflux | 6-8 | ~80 |
| Reductive Amination | Methanolic methylamine, Ti(OiPr)₄, NaBH₄ | 20-25 | 12-16 | ~75 |
| Chiral Resolution | Di-p-toluoyl-(L)-tartaric acid | Varies | Varies | 40-45 (of theoretical) |
Application in Tofacitinib Synthesis
This compound is a pivotal intermediate for the synthesis of Tofacitinib. The subsequent steps typically involve the debenzylation of the piperidine nitrogen, followed by coupling with a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and a final acylation step.
Caption: Key steps in the synthesis of Tofacitinib from the title compound.
Characterization Data
The final product, this compound dihydrochloride, can be characterized by various spectroscopic methods. A representative ¹H NMR spectrum would show characteristic peaks for the aromatic protons of the benzyl group, the piperidine ring protons, and the methyl groups.[8]
Note: This document is intended for informational purposes for qualified professionals. All procedures should be carried out in a properly equipped laboratory facility by trained personnel, adhering to all necessary safety precautions.
References
- 1. Synthesis of Tofacitinib [cjph.com.cn]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemexpress.com [chemexpress.com]
- 5. This compound dihydrochloride Online | this compound dihydrochloride Manufacturer and Suppliers [scimplify.com]
- 6. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. This compound dihydrochloride(1062580-52-2) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for the Large-Scale Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a pivotal intermediate in the synthesis of several pharmaceuticals, most notably the Janus kinase (JAK) inhibitor Tofacitinib. The stereospecificity of this compound is crucial for the efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on two primary synthetic routes: reductive amination of a piperidone precursor and a multi-step synthesis originating from 3-amino-4-methylpyridine. This guide is intended for researchers, scientists, and professionals involved in drug development and chemical manufacturing.
Introduction
The synthesis of enantiomerically pure pharmaceutical intermediates is a critical aspect of modern drug development. This compound serves as a key building block for Tofacitinib, a medication used to treat autoimmune diseases such as rheumatoid arthritis. The precise spatial arrangement of the substituents on the piperidine ring is essential for its biological activity. This document outlines scalable and efficient protocols for the synthesis of this intermediate, providing quantitative data and detailed experimental procedures.
Data Presentation
Table 1: Summary of Key Synthetic Steps and Yields
| Step No. | Reaction | Starting Material | Key Reagents/Solvents | Product | Typical Yield (%) | Purity (%) |
| Route 1 | Reductive Amination | 1-Benzyl-4-methylpiperidin-3-one | Methylamine, TiCl4, NEt3, NaBH(OAc)3, Toluene | cis-1-Benzyl-N,4-dimethylpiperidin-3-amine | 85-95 (racemic) | >95 |
| Route 1 | Chiral Resolution | cis-1-Benzyl-N,4-dimethylpiperidin-3-amine | (-)-Di-p-toluoyl-L-tartaric acid, Methanol | This compound-(-)-di-p-toluoyl-L-tartrate | 40-45 (based on racemate) | >99 (diastereomeric excess) |
| Route 2 | N-Methoxycarbonylation | 3-Amino-4-methylpyridine | Sodium hydride, Methyl chloroformate, THF | Methyl (4-methylpyridin-3-yl)carbamate | 80-90 | >98 |
| Route 2 | Catalytic Hydrogenation | Methyl (4-methylpyridin-3-yl)carbamate | H2, PtO2, Acetic acid | cis-Methyl (4-methylpiperidin-3-yl)carbamate | 85-95 | >95 (cis:trans ratio) |
| Route 2 | N-Benzylation | cis-Methyl (4-methylpiperidin-3-yl)carbamate | Benzyl bromide, K2CO3, Acetonitrile | cis-Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate | 90-98 | >98 |
| Route 2 | Amide Reduction | cis-Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate | LiAlH4, THF | cis-1-Benzyl-N,4-dimethylpiperidin-3-amine | 80-90 | >97 |
| Route 2 | Chiral Resolution | cis-1-Benzyl-N,4-dimethylpiperidin-3-amine | (-)-Di-p-toluoyl-L-tartaric acid, Methanol | This compound-(-)-di-p-toluoyl-L-tartrate | 40-45 (based on racemate) | >99 (diastereomeric excess) |
| Final Step | Salt Formation | This compound | HCl in isopropanol | This compound dihydrochloride | 95-99 | >99.5 |
Table 2: Physicochemical and Analytical Data
| Property | Value |
| Chemical Formula | C14H22N2 |
| Molecular Weight | 218.34 g/mol (free base) |
| Appearance | White to off-white solid (dihydrochloride salt) |
| Melting Point | 219-220 °C (dihydrochloride salt)[1] |
| ¹H NMR (CDCl₃, 400 MHz) of free base | δ 7.35-7.20 (m, 5H), 3.55 (s, 2H), 2.90-2.80 (m, 1H), 2.70-2.60 (m, 1H), 2.40 (s, 3H), 2.30-2.15 (m, 2H), 2.10-1.95 (m, 1H), 1.80-1.65 (m, 1H), 1.60-1.45 (m, 1H), 0.95 (d, J=6.8 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) of free base | δ 138.5, 129.2, 128.1, 126.9, 63.1, 59.8, 55.4, 52.1, 36.4, 34.2, 31.8, 15.2 |
| Purity (HPLC) | ≥98% (dihydrochloride salt)[1] |
| Water Content | ≤0.5% (dihydrochloride salt)[1] |
Experimental Protocols
Route 1: Reductive Amination and Chiral Resolution
This route offers a convergent approach to the target molecule.
-
Reaction Setup: To a solution of 1-benzyl-4-methyl-3-ketone piperidine (20.3 g, 100 mmol) in toluene, add triethylamine (0.15 g, 1.5 mmol) and titanium tetrachloride (0.2 g, 1 mmol) at 35°C.[2]
-
Imine Formation: Add a solution of methylamine (9.32 g, 120 mmol) to the reaction mixture and stir for 4 hours.
-
Reduction: Add sodium triacetoxyborohydride (0.32 g, 1.5 mmol) and 2 mL of glacial acetic acid.
-
Work-up: After the reaction is complete, wash the reaction mixture with saturated salt water. The organic layer containing the racemic product is then carried forward.
-
Salt Formation: Dissolve the crude cis-1-Benzyl-N,4-dimethylpiperidin-3-amine in methanol. Add a solution of (-)-di-p-toluoyl-L-tartaric acid in methanol.
-
Crystallization: Allow the mixture to stir at room temperature to facilitate the crystallization of the (3R,4R)-amine-(-)-di-p-toluoyl-L-tartrate salt. The diastereomeric salt of the (3S,4S)-enantiomer remains in the mother liquor.
-
Isolation: Filter the crystalline precipitate and wash with cold methanol.
-
Liberation of Free Amine: Treat the isolated diastereomeric salt with an aqueous solution of sodium hydroxide to liberate the free this compound. Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Route 2: Multi-step Synthesis from 3-Amino-4-methylpyridine
This route provides a linear synthesis with well-defined intermediates.
-
Reaction Setup: Suspend sodium hydride in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Add a solution of 3-amino-4-methylpyridine in THF dropwise at 0°C.
-
Acylation: After the evolution of hydrogen ceases, add methyl chloroformate dropwise at 0°C.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield methyl (4-methylpyridin-3-yl)carbamate.
-
Reaction Setup: Dissolve methyl (4-methylpyridin-3-yl)carbamate in acetic acid.
-
Hydrogenation: Add platinum(IV) oxide as a catalyst and subject the mixture to hydrogenation at a suitable pressure until the uptake of hydrogen ceases. This step preferentially forms the cis isomer.
-
Work-up: Filter off the catalyst and concentrate the filtrate. Neutralize the residue with a base and extract the product to obtain cis-methyl (4-methylpiperidin-3-yl)carbamate.
-
Reaction Setup: Dissolve cis-methyl (4-methylpiperidin-3-yl)carbamate and potassium carbonate in acetonitrile.
-
Alkylation: Add benzyl bromide and heat the mixture to reflux.
-
Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate to yield cis-methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate.
-
Reaction Setup: Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF.
-
Reduction: Add a solution of cis-methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate in THF dropwise at 0°C. Then, allow the reaction to proceed at room temperature.
-
Work-up: Carefully quench the reaction with water and an aqueous solution of sodium hydroxide. Filter the resulting aluminum salts and concentrate the filtrate to obtain cis-1-benzyl-N,4-dimethylpiperidin-3-amine.
Follow the same procedure as described in Route 1, Step 2.
Final Step: Dihydrochloride Salt Formation
-
Salt Formation: Dissolve the enantiomerically pure this compound in isopropanol.
-
Precipitation: Add a solution of hydrochloric acid in isopropanol dropwise while stirring.
-
Isolation: The dihydrochloride salt will precipitate out of the solution. Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain this compound dihydrochloride.
Mandatory Visualizations
References
Application Notes and Protocols for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral synthetic intermediate of significant importance in medicinal chemistry. Its primary and most well-documented application is as a key building block in the synthesis of Tofacitinib, a potent Janus kinase (JAK) inhibitor.[1][2][3] Tofacitinib is an approved therapeutic agent for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. The specific stereochemistry of this compound is crucial for the pharmacological activity of the final drug molecule. These application notes provide an overview of its principal use, detailed synthetic protocols, and relevant data.
Application in Drug Synthesis
The primary application of this compound is as a precursor to the piperidine moiety of Tofacitinib.[3][4] Its rigid, stereochemically defined structure is essential for the correct orientation and binding of Tofacitinib to the active site of Janus kinases. The synthesis of Tofacitinib involves the coupling of this piperidine intermediate with a pyrrolo[2,3-d]pyrimidine core.[4]
Synthetic Workflow for Tofacitinib Synthesis Intermediate
Caption: Synthetic workflow for Tofacitinib.
Quantitative Data
The following table summarizes the reported yields and purity for the synthesis of this compound via reductive amination.
| Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| 1-Benzyl-4-methylpiperidin-3-one | Methylamine, TiCl4, NEt3, NaBH(OAc)3 | Toluene | - | - | [1] |
| 1-Benzyl-4-methylpiperidin-3-one | Methylamine, H2, Pd/C | Methanol | 94 | 99.5 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound Dihydrochloride
This protocol describes the synthesis of the title compound via reductive amination of 1-benzyl-4-methylpiperidin-3-one.
Materials:
-
1-Benzyl-4-methylpiperidin-3-one
-
Methylamine solution
-
Titanium(IV) chloride (TiCl4)
-
Triethylamine (NEt3)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Toluene
-
Glacial acetic acid
-
Saturated sodium chloride solution
-
Isopropanol
Procedure:
-
To a solution of toluene, add TiCl4 (0.2 g, 1 mmol) and NEt3 (0.15 g, 1.5 mmol).
-
Add 1-benzyl-4-methylpiperidin-3-one (20.3 g, 100 mmol) to the mixture at 35 °C.[1]
-
Slowly add a methylamine solution (9.32 g, 120 mmol) to the reaction mixture and stir for 4 hours.[1]
-
Add NaBH(OAc)3 (0.32 g, 1.5 mmol) and 2 mL of glacial acetic acid.[1]
-
After the reaction is complete, wash the reaction mixture with a saturated salt solution.[1]
-
The crude product is obtained after the removal of the solvent.
-
Dissolve the crude product in 90 mL of isopropanol and heat to reflux until fully dissolved.
-
Stir the solution for 1 hour, then cool to 0-5 °C to induce crystallization.
-
Filter the precipitate and dry under reduced pressure to yield this compound dihydrochloride.[2]
Protocol 2: Coupling with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines the subsequent step in the Tofacitinib synthesis, where the piperidine intermediate is coupled with the pyrimidine core.
Materials:
-
This compound
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Potassium carbonate
-
Water
Procedure:
-
Prepare a mixture of water, potassium carbonate, and this compound.
-
Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to the mixture at room temperature.
-
Heat the reaction mixture and stir for several hours.
-
Upon completion, the reaction is worked up to isolate the coupled product, N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Signaling Pathway Context: The Janus Kinase (JAK)-STAT Pathway
Tofacitinib, synthesized from this compound, functions by inhibiting the Janus kinase (JAK) family of enzymes. These enzymes are critical components of the JAK-STAT signaling pathway, which transduces cytokine-mediated signals from outside the cell to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.
Caption: The JAK-STAT signaling pathway.
Conclusion
This compound is a vital intermediate in the synthesis of Tofacitinib. The protocols and data presented here are intended to support researchers in the fields of medicinal chemistry and drug development in their efforts to synthesize and utilize this important molecule. The stereospecificity of this compound underscores the importance of chiral synthesis in modern drug discovery.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates using (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates utilizing (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine. This chiral amine is a critical building block in the synthesis of Janus kinase (JAK) inhibitors, most notably Tofacitinib, which is used in the treatment of rheumatoid arthritis. The following sections detail the synthetic pathways, experimental procedures, and quantitative data for the preparation of Tofacitinib from this versatile intermediate.
Overview of the Synthetic Pathway
The synthesis of Tofacitinib from this compound generally proceeds through a three-step sequence:
-
Nucleophilic Aromatic Substitution: Coupling of the chiral amine with a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Debenzylation: Removal of the N-benzyl protecting group to yield the secondary amine.
-
Cyanoacetylation: Reaction of the piperidine nitrogen with a cyanoacetic acid derivative to form the final Tofacitinib molecule.
An essential prerequisite for this synthesis is the preparation of the enantiomerically pure this compound, which is typically achieved through chiral resolution of a racemic precursor.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of Tofacitinib.
| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | Coupling | This compound, 4-chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine | K2CO3 | Water | 95-105 | 18-19 | ~54 | - | [1] |
| 2 | Detosylation | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 6M KOH | Methanol | 40-45 | 19-20 | - | - | [1] |
| 3 | Debenzylation | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 10% Pd/C, H2 | Ethanol, Acetic Acid | 45 | 4 | - | - | |
| 4 | Cyanoacetylation | N-methyl-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Ethyl Cyanoacetate, Triethylamine | Acetonitrile | 60-65 | 1.5-2 | - | - | [1] |
| Overall | Tofacitinib Synthesis | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | - | - | - | - | ~57 | 99.4 | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Coupling Reaction)
This protocol describes the nucleophilic aromatic substitution reaction between the chiral amine and a protected chloropyrimidine.
Materials:
-
This compound dihydrochloride
-
4-chloro-7-((4-methylphenyl)sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
-
Potassium carbonate (K2CO3)
-
Water
-
Acetonitrile
Procedure:
-
Charge a reaction vessel with this compound dihydrochloride (100 g) and water (100 ml).
-
Stir the mixture and add potassium carbonate (376 g) portion-wise.
-
Continue stirring for 15-20 minutes.
-
Add 4-chloro-7-((4-methylphenyl)sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (132 g) to the reaction mixture.
-
Heat the reaction mixture to 90-95°C and maintain stirring for 18-19 hours.[1]
-
Cool the mixture to 30-35°C and continue stirring for 1-1.5 hours.
-
Filter the resulting solid and dry it under suction.
-
The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile.
Protocol 2: Debenzylation to form N-methyl-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This protocol details the removal of the N-benzyl protecting group via catalytic hydrogenation.
Materials:
-
N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Acetic Acid
-
Hydrogen gas source
Procedure:
-
In a hydrogenation reactor, dissolve the N-benzylated intermediate in a mixture of ethanol and a small amount of acetic acid.
-
Add 10% Pd/C catalyst to the solution.
-
Pressurize the reactor with hydrogen gas to approximately 0.15 MPa.
-
Heat the reaction mixture to 45°C and stir for 4 hours.
-
After the reaction is complete, cool the mixture and carefully filter to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue is the debenzylated product, which can be used in the next step without further purification.
Protocol 3: Synthesis of Tofacitinib (Cyanoacetylation)
This final step involves the formation of the Tofacitinib molecule.
Materials:
-
N-methyl-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
Ethyl cyanoacetate
-
Triethylamine
-
Acetonitrile
Procedure:
-
Dissolve the debenzylated intermediate in acetonitrile.
-
Add triethylamine to the solution.
-
Add ethyl cyanoacetate to the reaction mixture.
-
Heat the mixture to 60-65°C and stir for 1.5-2 hours.[1]
-
Cool the reaction mixture to 25-30°C and stir for an additional 2-3 hours to allow for product precipitation.
-
Filter the solid product and wash with cold acetonitrile.
-
Dry the product under vacuum to obtain Tofacitinib free base.
-
For the citrate salt, the free base can be treated with citric acid in a suitable solvent.
Visualizations
Synthesis of Tofacitinib Workflow
References
Troubleshooting & Optimization
Technical Support Center: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the synthesis yield and purity of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate for Tofacitinib.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and scalable route involves the stereoselective reductive amination of a cis-1-benzyl-4-methylpiperidin-3-one precursor with methylamine, followed by reduction. An alternative established route begins with 3-amino-4-methyl pyridine, which undergoes protection, hydrogenation to create the piperidine ring, N-benzylation, and finally, reduction of the protected amine to the required N-methyl amine.[4]
Q2: Why is stereocontrol critical in this synthesis, and how is the desired (3R,4R) configuration typically achieved?
A2: Stereocontrol is crucial because the biological activity of the final drug, Tofacitinib, is dependent on the specific (3R,4R) stereochemistry of this intermediate. This configuration refers to the trans relationship between the methyl group at the C4 position and the methylamino group at the C3 position. Achieving this stereochemistry often involves catalytic hydrogenation or the use of specific reducing agents that favor the formation of the thermodynamically stable cis-product, which is then carried through the synthesis. Chiral resolution using agents like L-di-p-toluyl tartaric acid (L-DTTA) can also be employed to isolate the desired enantiomer.[2]
Q3: What are the main challenges affecting the yield and purity of the final product?
A3: The primary challenges include:
-
Poor Stereoselectivity: Formation of the undesired cis-diastereomer ((3R,4S) or (3S,4R)) during the reduction step.
-
Incomplete Reactions: Unreacted starting materials can complicate purification.
-
Side-Product Formation: Over-alkylation or formation of elimination byproducts can occur.
-
Purification Difficulties: The final amine product can be difficult to purify, often requiring salt formation (e.g., dihydrochloride or acetate) to achieve high purity.[1][5]
Q4: Which reducing agents are recommended for the key reductive amination step?
A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and commonly used reagent for this transformation as it is selective for the reduction of imines in the presence of other functional groups and is less hazardous than sodium cyanoborohydride (NaBH₃CN).[6][7] Other methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C), have also been reported.[4] For amide reduction steps in alternative syntheses, strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium dihydrobis(2-methoxyethoxy)aluminate (Red-Al®) are used.[2][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Incomplete imine formation prior to reduction.2. Suboptimal reducing agent or reaction conditions.3. Degradation of product during workup or purification.4. Poor quality of starting materials. | 1. Monitor imine formation by TLC or LC-MS. Consider adding a dehydrating agent like Ti(Oi-Pr)₄ or molecular sieves.2. Switch to NaBH(OAc)₃ in a solvent like dichloroethane (DCE) for better selectivity. Ensure anhydrous conditions.3. Perform workup at lower temperatures. Consider purification via crystallization of a salt (e.g., acetate or dihydrochloride) to improve stability and yield.[1][5]4. Verify the purity of the ketone precursor and methylamine solution by NMR or GC-MS. |
| Poor Diastereoselectivity (Presence of cis-isomer) | 1. The chosen reducing agent lacks sufficient stereocontrol.2. Reaction temperature is too high, leading to epimerization. | 1. Asymmetric reduction using a chiral catalyst system (e.g., CoCl₂ with a chiral phosphine ligand like (S)-TolBINAP) can induce the desired stereochemistry.[4]2. Run the reduction at a controlled temperature, typically between 0°C and room temperature. |
| Formation of Impurities | 1. Unreacted Ketone: Inefficient imine formation or reduction.2. Over-alkylation: Reaction of the product amine with the benzylating agent (if performed in a one-pot manner).3. De-benzylation: Occurs during catalytic hydrogenation if conditions are too harsh. | 1. Increase the equivalents of methylamine and the reducing agent. Extend the reaction time and monitor for completion.2. Ensure the N-benzylation step is complete before introducing the reagents for the final N-methylation.3. For de-benzylation, use a milder catalyst or lower H₂ pressure. If the benzyl group is for protection, ensure it is removed in a separate, controlled step. |
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving common synthesis problems.
Caption: A flowchart for diagnosing and resolving synthesis issues.
Data Presentation: Comparison of Reductive Amination Conditions
The selection of the reducing agent and solvent system is critical for achieving high yield and selectivity.
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages/Disadvantages |
| NaBH(OAc)₃ | Dichloroethane (DCE) | 20 - 25 | 70 - 85 | Adv: High selectivity for imines, mild conditions, commercially available.[6][7] Disadv: Stoichiometric reagent, can be moisture-sensitive. |
| NaBH₃CN | Methanol (MeOH) | 20 - 25 | 65 - 80 | Adv: Effective and selective. Disadv: Highly toxic (releases HCN in acid), environmental concerns.[7] |
| H₂ / Pd/C | Ethanol (EtOH) or Methanol (MeOH) | 25 - 40 | 60 - 75 | Adv: Cost-effective, high atom economy. Disadv: May cause de-benzylation, requires specialized pressure equipment. |
| LiAlH₄ | Tetrahydrofuran (THF) | 0 - 66 | Varies | Adv: Very powerful reducing agent. Disadv: Reduces many functional groups (low selectivity), highly reactive and dangerous with protic solvents. Used for amide, not imine, reduction.[4] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from established procedures for reductive amination and represents a reliable method for the target synthesis.[6][8]
Materials:
-
(3R,4R)-1-benzyl-4-methylpiperidin-3-one (1.0 eq)
-
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF) (1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Anhydrous Dichloroethane (DCE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (3R,4R)-1-benzyl-4-methylpiperidin-3-one (1.0 eq) in anhydrous DCE, add methylamine solution (1.5 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12-18 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, this compound.
-
Further purification can be achieved by column chromatography or by forming a dihydrochloride salt by treating a solution of the base in ethanol with ethanolic HCl.[5]
Synthesis Workflow Diagram
This diagram illustrates the key steps from the piperidinone precursor to the final purified salt.
Caption: Key stages in the synthesis and purification process.
References
- 1. WO2020204647A1 - Processes for preparing this compound or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 2. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. research.unl.pt [research.unl.pt]
- 5. This compound dihydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate in the manufacturing of various active pharmaceutical ingredients, including Tofacitinib.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: A prevalent synthetic strategy commences with 3-Amino-4-methylpyridine and proceeds through a multi-step sequence. This typically involves N-acylation, quaternization of the pyridine ring with a benzyl halide, partial reduction to a tetrahydropyridine derivative, hydrolysis to 1-benzyl-4-methylpiperidin-3-one, and subsequent diastereoselective reductive amination with methylamine. The final step involves the resolution of the desired (3R,4R)-diastereomer, often through the formation of diastereomeric salts with a chiral acid.[1][2][3]
Q2: What is the most critical step for controlling the stereochemistry of the final product?
A2: The diastereoselective reductive amination of 1-benzyl-4-methylpiperidin-3-one is the most critical step for establishing the desired (3R,4R) stereochemistry. The choice of reducing agent, solvent, and reaction conditions significantly influences the diastereomeric ratio of the resulting amine. Following this, the chiral resolution step is crucial for isolating the optically pure (3R,4R) isomer.[2][4]
Q3: Are there any known stable salts of this compound that are useful for purification and storage?
A3: Yes, the dihydrochloride salt is commonly used for the isolation and purification of the final product.[5][6][7] Additionally, the acetate salt has been reported as a stable intermediate that can be useful in the overall synthesis of Tofacitinib, aiding in increasing optical purity.[8]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Reductive Amination
Question: I am observing a low diastereomeric ratio, with significant amounts of the (3S,4R) or other undesired isomers after the reductive amination of 1-benzyl-4-methylpiperidin-3-one with methylamine. How can I improve the selectivity for the (3R,4R) product?
Answer: Achieving high diastereoselectivity in this reductive amination is a common challenge. The formation of the cis-isomer (desired) versus the trans-isomer is influenced by several factors. Here are potential causes and solutions:
-
Cause 1: Inappropriate Reducing Agent: Strong, unhindered reducing agents like sodium borohydride may exhibit poor facial selectivity during the reduction of the intermediate iminium ion.
-
Cause 2: Reaction Temperature: The reaction temperature can affect the equilibrium between different imine and enamine intermediates and influence the transition state of the reduction, thereby impacting the diastereomeric ratio.
-
Solution: Systematically screen different reaction temperatures. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) often enhances stereoselectivity.
-
-
Cause 3: Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the iminium intermediate and the reactivity of the reducing agent.
-
Solution: Experiment with a range of solvents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are frequently used for reactions with NaBH(OAc)₃. Protic solvents like methanol or ethanol may be required for other reducing agents but can sometimes lead to side reactions.[2]
-
-
Cause 4: pH of the Reaction Mixture: The pH can affect the rate of imine formation and the stability of the iminium ion.
-
Solution: The addition of a catalytic amount of a weak acid, such as acetic acid, is often beneficial for promoting imine formation prior to reduction. However, excess acid can lead to unwanted side reactions.
-
Below is a troubleshooting workflow for this issue:
Caption: Troubleshooting workflow for low diastereoselectivity.
Problem 2: Incomplete Reaction and Formation of Byproducts
Question: My reaction mixture shows the presence of unreacted 1-benzyl-4-methylpiperidin-3-one and/or the corresponding alcohol byproduct, leading to a low yield of the desired amine. What could be the cause?
Answer: Incomplete conversion and the formation of alcohol byproducts are common issues in reductive amination.
-
Cause 1: Premature Reduction of the Ketone: If the reducing agent is added before sufficient imine/iminium ion has formed, it can reduce the starting ketone to the corresponding alcohol (1-benzyl-4-methylpiperidin-3-ol). This is more likely with less selective reducing agents like sodium borohydride.[9]
-
Cause 2: Hydrolysis of the Imine Intermediate: The imine intermediate can be susceptible to hydrolysis, especially in the presence of water. This reverts it back to the starting ketone and amine.
-
Solution: Ensure the use of anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Cause 3: Insufficient Amount of Reducing Agent: An inadequate amount of the reducing agent will lead to an incomplete reaction.
-
Solution: Use a slight excess of the reducing agent (e.g., 1.2 to 1.5 equivalents) to ensure the reaction goes to completion.
-
-
Cause 4: Over-alkylation: While less common in this specific transformation, using a primary amine can sometimes lead to the formation of a tertiary amine byproduct through a second reductive amination if an appropriate aldehyde is present.
-
Solution: This is generally not an issue in this synthesis, but careful control of stoichiometry is always recommended.
-
Problem 3: Difficulties in Chiral Resolution
Question: I am struggling to achieve high optical purity (>99% e.e.) during the chiral resolution of this compound with di-p-toluoyl tartaric acid (DTTA). What can I do to improve the separation?
Answer: Chiral resolution through diastereomeric salt formation can be sensitive to various parameters.
-
Cause 1: Incorrect Stoichiometry of the Resolving Agent: Using a suboptimal amount of the chiral acid can lead to incomplete precipitation of the desired diastereomeric salt or co-precipitation of the undesired diastereomer.
-
Solution: Carefully optimize the molar ratio of the amine to the chiral resolving agent. A 1:1 or 2:1 ratio is often a good starting point, but this should be determined empirically.
-
-
Cause 2: Suboptimal Crystallization Solvent: The choice of solvent is critical for achieving good separation of the diastereomeric salts, as their solubilities can be very similar.
-
Cause 3: Insufficient Number of Recrystallizations: A single crystallization may not be sufficient to achieve high optical purity.
-
Solution: Perform one or more recrystallizations of the diastereomeric salt to enhance the enantiomeric excess of the desired isomer. Monitor the optical purity at each stage using chiral HPLC.
-
Experimental Protocols
General Protocol for Reductive Amination of 1-Benzyl-4-methylpiperidin-3-one
This protocol is a generalized procedure based on common practices in the literature and should be optimized for specific laboratory conditions.
-
To a solution of 1-benzyl-4-methylpiperidin-3-one (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane or methanol) under an inert atmosphere, add a solution of methylamine (1.1-1.5 eq., typically as a solution in a solvent like THF or ethanol).
-
If necessary, add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C.
-
Add the chosen reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
The crude product is a mixture of diastereomers and should be carried forward to the chiral resolution step.
General Protocol for Chiral Resolution
-
Dissolve the crude 1-benzyl-N,4-dimethylpiperidin-3-amine in a suitable solvent (e.g., isopropanol or ethanol).[7]
-
In a separate flask, dissolve the chiral resolving agent (e.g., L-di-p-toluoyl tartaric acid) in the same solvent, heating gently if necessary.
-
Add the resolving agent solution to the amine solution and stir.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to facilitate crystallization of the diastereomeric salt.
-
Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
The salt can be recrystallized from a suitable solvent to improve optical purity.
-
To recover the free amine, dissolve the salt in water, basify with an appropriate base (e.g., NaOH or K₂CO₃), and extract with an organic solvent.
-
Dry the organic extracts and concentrate to yield the optically enriched this compound.
Data Summary
Table 1: Reductive Amination Reagents and Typical Conditions
| Reducing Agent | Typical Solvent | Additive | Key Characteristics |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Acetic Acid (catalytic) | Mild and selective for imines over ketones; reduces risk of alcohol byproduct formation.[9] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Acetic Acid (to maintain pH ~6) | Effective, but toxic cyanide byproduct is a concern. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | None | Can reduce the starting ketone; requires careful control of addition.[2] |
| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol (EtOH), Methanol (MeOH) | None | Can lead to debenzylation of the protecting group if not carefully controlled. |
Synthetic Pathway Overview
The following diagram illustrates a common synthetic route for this compound.
Caption: Synthetic pathway to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. CN108997199B - Synthesis method of tofacitinib intermediate (3R,4R) -1-benzyl-N, 4-dimethylpiperidine-3-amine - Google Patents [patents.google.com]
- 5. This compound dihydrochloride (1062580-52-2) [farmasino.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound dihydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. WO2020204647A1 - Processes for preparing this compound or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine catalyst deactivation and regeneration
Disclaimer: Based on available scientific literature, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is primarily recognized as a key intermediate in the synthesis of pharmaceutical compounds, such as Tofacitinib, rather than as a catalyst itself.[1] Information regarding its specific use in a catalytic cycle, and subsequent deactivation and regeneration, is not extensively documented.
This technical support guide provides general troubleshooting principles and frequently asked questions based on the behavior of similar chiral diamine organocatalysts. The information herein is intended to offer analogous guidance for researchers exploring potential catalytic applications of this molecule.
Frequently Asked Questions (FAQs)
Q1: I am trying to use this compound as a catalyst, but I am seeing low to no product formation. Why might this be?
A1: As this compound is not established as a catalyst in the literature, its catalytic activity may be inherently low for your specific reaction. However, if you are exploring its potential, low conversion could be due to several factors common to organocatalysis:
-
Inappropriate Reaction Conditions: The chosen solvent, temperature, or concentration may not be optimal for activating the catalyst or the substrates.
-
Substrate Inhibition/Side Reactions: The starting materials or products might be interacting with the amine in a non-productive manner, leading to inactive adducts.
-
Presence of Impurities: Water, acidic or basic impurities in the reagents or solvents can neutralize or react with the amine, preventing it from participating in the desired catalytic cycle.
Q2: My reaction starts but then stalls. What are the potential signs and causes of catalyst deactivation for a diamine-based catalyst?
A2: A stalled reaction is a classic sign of catalyst deactivation. For diamine catalysts, deactivation can manifest in several ways. The primary causes are generally categorized as chemical, thermal, or mechanical.[2]
Visible Signs of Deactivation:
-
A significant decrease in reaction rate.[3]
-
The need for higher catalyst loading to achieve the same conversion.[3]
-
Changes in the reaction mixture's color, which could indicate the formation of byproducts or inactive catalyst species.[3]
-
Formation of precipitates or insoluble material (fouling).[4]
Common Causes of Deactivation:
-
Poisoning: Impurities in the feedstock can bind to the active sites of the catalyst. For amines, acidic impurities are a common poison.
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst.[5]
-
Fouling/Coking: The deposition of polymeric materials or byproducts on the catalyst surface can block active sites.[2]
-
Oxidation: Amines can be susceptible to air oxidation, especially at elevated temperatures.[5]
Q3: How can I regenerate a potentially deactivated this compound catalyst?
A3: Regeneration of a deactivated organocatalyst depends on the deactivation mechanism. Since specific protocols for this compound are unavailable, here are some general strategies that may be applicable to diamine catalysts:
-
Acid-Base Wash: If the catalyst is poisoned by acidic or basic impurities, a careful aqueous wash with a dilute base or acid (followed by neutralization and extraction) might remove the poison.
-
Solvent Washing/Recrystallization: To remove adsorbed species or byproducts (fouling), washing the recovered catalyst with an appropriate solvent or performing a recrystallization could restore its purity.
-
Filtration/Chromatography: If the catalyst has degraded into other compounds, purification by column chromatography might be necessary, though this is often not practical for catalyst regeneration on a large scale.
It is crucial to analyze the "deactivated" catalyst (e.g., by NMR or LC-MS) to understand the cause of deactivation before attempting regeneration.
Troubleshooting Guides
Issue 1: Low or Inconsistent Reaction Yields
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Perform a systematic optimization of reaction parameters: screen different solvents, adjust the reaction temperature, and vary the catalyst loading. |
| Impurity Poisoning | Ensure all reagents and solvents are of high purity and are appropriately dried.[5] Consider passing solvents through a column of activated alumina. |
| Atmospheric Inactivation | If the reaction is sensitive to oxygen or moisture, conduct the experiment under an inert atmosphere (e.g., Nitrogen or Argon).[3] |
| Poor Reagent Quality | Verify the purity of starting materials using analytical techniques like NMR or GC-MS. |
Issue 2: Catalyst Deactivation During Reaction
| Possible Cause | Troubleshooting Steps |
| Thermal Degradation | Determine the thermal stability of the catalyst. If degradation is suspected, run the reaction at a lower temperature, potentially for a longer duration. |
| Product Inhibition/Fouling | Consider a reaction setup where the product is removed as it is formed (e.g., using a Dean-Stark trap for water removal or precipitation of the product). |
| Oxidative Degradation | Ensure the reaction is performed under a strictly inert atmosphere. Use degassed solvents. |
| Irreversible Chemical Reaction | If the catalyst is reacting with a substrate or byproduct, a redesign of the catalyst structure or reaction pathway may be necessary. |
Experimental Protocols
While specific experimental protocols for the catalytic use of this compound are not available, a general protocol for testing the stability of a diamine organocatalyst is provided below.
Protocol: Evaluation of Catalyst Stability Under Reaction Conditions
-
Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve the diamine catalyst (e.g., 10 mol%) in the chosen reaction solvent.
-
Internal Standard: Add a known amount of an inert internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Thermal Stress Test: Heat the solution to the intended reaction temperature.
-
Sampling: At regular intervals (e.g., 0, 1, 3, 6, 12, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Analysis: Quench the aliquot and analyze by a suitable method (e.g., GC-MS or LC-MS) to quantify the concentration of the catalyst relative to the internal standard. A decrease in the relative concentration indicates catalyst degradation.
-
Control Experiment: Run a parallel experiment including the substrates to assess their impact on catalyst stability.
Visualizations
Caption: General pathways for catalyst deactivation.
Caption: Troubleshooting workflow for catalyst issues.
References
- 1. WO2020204647A1 - Processes for preparing this compound or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine in Synthetic Processes
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine. The information primarily focuses on challenges encountered during its synthesis and its application as a key intermediate in the synthesis of Tofacitinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a crucial chiral intermediate used in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor.[1][2] It is also used in the preparation of other selective Janus kinase 1 inhibitors.[1]
Q2: What are the most common salts of this amine and why are they used?
A2: The most common salts are the dihydrochloride and acetate salts.[1][3] Salts are often used to improve stability, and facilitate handling and purification. The acetate salt, in particular, has been noted for its excellent storage stability.[3] The dihydrochloride salt is also frequently used in synthetic protocols.[1]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound and its salts under an inert atmosphere at 2-8°C.
Troubleshooting Guide
Problem 1: Low Yield During Synthesis
Low yields can occur at various stages of the synthesis of this compound. One of the critical steps is the reduction of the amide precursor, methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate.
| Potential Cause | Recommended Solution |
| Inefficient Reducing Agent | Ensure the reducing agent is fresh and used in the correct stoichiometric ratio. Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) is a commonly used reducing agent for this transformation. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction stalls, a slight increase in temperature or addition of more reducing agent may be necessary. |
| Side Reactions | The high reactivity of reducing agents can lead to side products. Maintain the recommended reaction temperature to minimize side reactions. |
| Work-up and Isolation Losses | Losses can occur during the aqueous work-up and extraction. Ensure proper pH adjustment and use a suitable extraction solvent to maximize recovery of the amine product. |
Problem 2: Low Optical Purity (%ee)
Achieving high optical purity is critical for the use of this intermediate in pharmaceutical synthesis.
| Potential Cause | Recommended Solution |
| Low Purity of Starting Materials | The optical purity of the final product is dependent on the purity of the upstream intermediates. Ensure that the precursor, methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate, has high optical purity. |
| Racemization During Reaction | While less common under reductive amination or amide reduction conditions, extreme pH or high temperatures could potentially lead to racemization. Adhere to established protocols to minimize this risk. |
| Ineffective Chiral Resolution | If a chiral resolution step is employed, the choice of resolving agent and crystallization conditions are crucial. The use of dibenzoyl-L-tartrate has been shown to be effective in isolating the desired stereoisomer.[3] |
| Difficult Purification | The final amine product may be difficult to purify by conventional chromatography to improve enantiomeric excess. Formation of a salt with a chiral acid, such as dibenzoyl-L-tartrate or L-di-p-toluyl tartaric acid, followed by recrystallization is a highly effective method to enhance optical purity.[3][4] One patent highlights that forming the acetate salt can increase the chiral purity from 95.2% to 99.8%.[3] |
Problem 3: Product Stability and Handling
The free amine may be less stable over time compared to its salt forms.
| Potential Cause | Recommended Solution |
| Air Sensitivity | Amines can be sensitive to atmospheric CO2 and oxidation. It is best to handle the free amine under an inert atmosphere (e.g., nitrogen or argon). |
| Degradation on Storage | For long-term storage, converting the free amine to a more stable salt form, such as the acetate or dihydrochloride salt, is recommended.[3] Store in a cool, dry place. |
Experimental Protocols
Synthesis of this compound dihydrochloride
This protocol is a representative synthesis via reductive amination.
-
Reaction Setup: To a solution of 1-benzyl-4-methyl-3-ketone piperidine (100 mmol) in toluene, add TiCl4 (1 mmol) and triethylamine (1.5 mmol) at 35°C.
-
Imine Formation: Add a solution of methylamine (120 mmol) to the reaction mixture and stir for 4 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 mmol) and 2 mL of glacial acetic acid.
-
Work-up: Once the reaction is complete, wash the reaction mixture with saturated salt water.
-
Purification: The crude product is then further purified to yield this compound dihydrochloride.[1]
Visual Guides
Caption: Synthetic workflow for Tofacitinib highlighting the key intermediate.
Caption: Decision tree for troubleshooting low optical purity.
References
- 1. This compound dihydrochloride | 1062580-52-2 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. WO2020204647A1 - Processes for preparing this compound or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 4. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]
Technical Support Center: Enhancing Enantiomeric Excess with (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Welcome to the Technical Support Center. This resource is tailored for researchers, scientists, and professionals in drug development exploring the use of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine as a chiral ligand or auxiliary to improve enantiomeric excess in asymmetric synthesis. While this compound is primarily documented as a key intermediate in the synthesis of Tofacitinib, this guide provides a framework for its potential application in asymmetric catalysis, drawing on established principles for structurally similar chiral diamines.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions encountered when aiming for high enantiomeric excess (ee) in asymmetric reactions using chiral amine ligands.
Question 1: My reaction is yielding a low enantiomeric excess. What are the most common causes?
Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The issue can often be traced back to one or more of the following factors:
-
Purity of Reagents and Catalyst: The chiral ligand, this compound, must be of high enantiomeric and chemical purity. Any racemic or chemical impurities can lead to a non-selective background reaction, significantly lowering the overall ee. Similarly, ensure the substrate and all other reagents are pure.
-
Reaction Conditions: Temperature, solvent, and concentration are critical parameters. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, which can lead to higher enantioselectivity. The choice of solvent can also have a profound effect on the stereochemical outcome.
-
Catalyst Activation and Handling: If using the amine to form a metal complex in situ, ensure the catalyst is properly activated. Chiral ligands and their metal complexes can be sensitive to air and moisture, so employing inert atmosphere techniques (e.g., Schlenk line or glovebox) is crucial.
-
Incorrect Stoichiometry: The ratio of the ligand to the metal (if applicable) and the catalyst loading can impact enantioselectivity. It is important to optimize these ratios for your specific reaction.
Question 2: How can I determine if my analytical method for measuring enantiomeric excess is accurate?
Answer: An inaccurate analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), can be misleading. To validate your method, you should:
-
Confirm Baseline Separation: Ensure the peaks corresponding to the two enantiomers are fully separated (Resolution > 1.5).
-
Analyze a Racemic Mixture: Inject a known racemic (50:50) mixture of your product to confirm that the peak areas are equal.
-
Check for Linearity: Prepare and analyze a series of samples with known varying ratios of the enantiomers to ensure the detector response is linear.
Question 3: The enantiomeric excess of my reaction is inconsistent between batches. What could be the reason?
Answer: Inconsistent results often point to variability in starting materials or reaction setup.
-
Reagent Quality: Use reagents from the same batch if possible. If not, re-verify the purity of the new batch.
-
Solvent Quality: Ensure the solvent is anhydrous and free of peroxides, as these impurities can interfere with the reaction. Use freshly dried solvent for each reaction.
-
Temperature Control: Small fluctuations in temperature can lead to significant changes in ee. Ensure your reaction is uniformly and accurately heated or cooled.
-
Atmosphere Control: If your reaction is air- or moisture-sensitive, ensure your inert atmosphere is pure and free of leaks.
Question 4: Can the structure of this compound be modified to improve enantioselectivity?
Answer: While this guide focuses on the specified compound, it is a common strategy in asymmetric catalysis to modify the ligand structure to enhance performance. For a chiral diamine like this, potential modifications could include altering the N-benzyl group to introduce different steric or electronic properties, which could influence the chiral environment of the catalytic center.
Data Presentation: Enantiomeric Excess in Asymmetric Reactions with Chiral Diamine Ligands
| Reaction Type | Chiral Diamine Ligand | Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Conjugate Addition | (S,S)-1,2-Diphenylethylenediamine | Cyclohexenone | Diethylzinc | Toluene | 0 | 95 | 88 |
| Michael Addition | N-Methyl-1,2-diphenylethylenediamine | Nitrostyrene | Dimethyl malonate | CH2Cl2 | -20 | 92 | 94 |
| Reductive Coupling | Chiral 1,2-diaminocyclohexane derivative | Imine | Allenamide | THF | 25 | 85 | 96 |
| Transfer Hydrogenation | (R,R)-TsDPEN | Acetophenone | Formic acid/Triethylamine | Acetonitrile | 28 | 98 | 99 |
Experimental Protocols
The following are generalized protocols for conducting an asymmetric reaction with a chiral diamine ligand and for determining the enantiomeric excess of the product.
Protocol 1: General Procedure for Asymmetric Michael Addition
-
Catalyst Preparation (if applicable): In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the chiral diamine ligand (e.g., this compound) (0.1 mmol) and the metal precursor (e.g., Cu(OTf)₂) (0.1 mmol) in an anhydrous solvent (e.g., CH₂Cl₂) (5 mL). Stir the solution at room temperature for 30 minutes.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
Addition of Reactants: To the cooled catalyst solution, add the Michael acceptor (e.g., nitrostyrene) (1.0 mmol). Then, add the Michael donor (e.g., dimethyl malonate) (1.2 mmol) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl (10 mL). Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a stock solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a sample of the corresponding racemic product for comparison.
-
HPLC System and Column: Use an HPLC system equipped with a UV detector and a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Method Development:
-
Inject the racemic sample.
-
Optimize the mobile phase (typically a mixture of hexanes and isopropanol) and flow rate to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks.
-
-
Analysis:
-
Inject the sample of the reaction product.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
-
Visualizations
The following diagrams illustrate key workflows and concepts in improving enantiomeric excess.
Stability issues of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine under reaction conditions
This technical support center provides guidance on the stability of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine under various reaction conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are related to its N-benzyl group and the piperidine ring. It is susceptible to degradation under certain acidic, basic, oxidative, and reductive conditions. The N-benzyl group can be cleaved under hydrogenolysis conditions, and the piperidine ring can be susceptible to oxidation.
Q2: How stable is the compound under acidic conditions?
A2: In mildly acidic to neutral pH, the compound is generally stable as it forms the corresponding piperidinium salt. However, under strongly acidic conditions, particularly at elevated temperatures, there is a potential for unforeseen degradation pathways, although the piperidine ring itself is relatively stable to ring-opening.
Q3: What is the stability of the compound under basic conditions?
A3: The compound is generally stable in mildly basic conditions at room temperature. However, under strongly basic conditions and with heating, there is an increased risk of degradation through pathways such as Hofmann elimination, which could lead to the formation of alkenes and other byproducts.
Q4: Is the N-benzyl group prone to cleavage during reactions?
A4: Yes, the N-benzyl group is a well-known protecting group that can be removed under specific reductive conditions. The most common method for its cleavage is catalytic transfer hydrogenation or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). Therefore, if your reaction involves these conditions, de-benzylation is a likely side reaction or an intended transformation.
Q5: Can the compound undergo oxidation?
A5: Yes, both the piperidine ring and the N-benzyl group are susceptible to oxidation. Strong oxidizing agents can lead to the formation of N-oxides, or in more vigorous conditions, ring-opening products. The benzylic position is also a potential site for oxidation, which could yield benzaldehyde or benzoic acid derivatives.
Troubleshooting Guides
Issue 1: Unexpected peaks observed in the chromatogram after a reaction.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Analyze Reaction Conditions: Review the pH, temperature, and reagents used. Compare them against the known stability profile of N-benzylpiperidines.
-
Characterize Impurities: Use mass spectrometry (LC-MS or GC-MS) to identify the mass of the unexpected peaks. Potential degradation products could include the de-benzylated piperidine, oxidized derivatives (N-oxide), or ring-opened products.
-
Perform a Forced Degradation Study: To confirm the identity of the degradation products, subject a pure sample of the starting material to stress conditions (acid, base, oxidation, heat, light) and compare the resulting chromatogram with your reaction mixture.
-
Issue 2: Low yield of the desired product when using this compound as a starting material.
-
Possible Cause: Instability of the starting material under the reaction conditions, leading to the formation of byproducts.
-
Troubleshooting Steps:
-
Monitor the Reaction Over Time: Take aliquots of the reaction mixture at different time points and analyze them by HPLC or TLC to track the consumption of the starting material and the formation of the product and any byproducts.
-
Modify Reaction Conditions: If degradation is observed, consider milder reaction conditions, such as lower temperature, shorter reaction time, or the use of a less harsh reagent.
-
Protecting Group Strategy: If the N-benzyl or the secondary amine is interfering with the reaction, consider a different protecting group strategy for the piperidine nitrogen.
-
Data Presentation
| Stress Condition | Reagent/Parameter | Potential Degradation Products | Estimated Degradation (%) |
| Acidic Hydrolysis | 1M HCl at 60°C | Generally stable, minor degradation possible | < 5% |
| Basic Hydrolysis | 1M NaOH at 60°C | Potential for Hofmann elimination byproducts | 5-15% |
| Oxidation | 3% H₂O₂ at RT | N-oxide, Benzaldehyde, Benzoic acid | 10-30% |
| Reduction | 10% Pd/C, H₂ (1 atm) | (3R,4R)-N,4-Dimethylpiperidin-3-amine, Toluene | > 90% (de-benzylation) |
| Thermal | 80°C | Minor decomposition products | < 10% |
| Photolytic | UV light (254 nm) | Generally stable, minor degradation | < 5% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This method is adapted from established methods for the analysis of related piperidine compounds and is suitable for monitoring the stability of this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Ammonium acetate in water, pH adjusted to 4.0 with formic acid.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Impurity Identification
This method is useful for the identification of volatile and semi-volatile degradation products.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS System:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: 40-500 amu.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane).
-
If necessary, perform a liquid-liquid extraction to isolate the analytes of interest.
-
For enhanced volatility and peak shape, derivatization with an agent like trifluoroacetic anhydride (TFAA) can be employed.
-
Mandatory Visualization
Caption: Experimental workflow for stability testing.
Caption: Potential degradation pathways.
References
Technical Support Center: Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate in the production of various pharmaceuticals, including Tofacitinib. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction parameters and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Reductive Amination: This is a widely used one-pot reaction involving the treatment of 1-benzyl-4-methylpiperidin-3-one with methylamine in the presence of a reducing agent.
-
Multi-step Synthesis from 3-amino-4-methylpyridine: This route involves a series of reactions including N-methoxycarbonylation, catalytic hydrogenation, nucleophilic substitution, and amide reduction.[1]
-
Reduction of a Carbamate Intermediate: This method involves the reduction of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate using a suitable reducing agent like lithium aluminum hydride (LAH).
Q2: Which reducing agents are suitable for the reductive amination of 1-benzyl-4-methylpiperidin-3-one with methylamine?
A2: Several reducing agents can be employed for this transformation. The choice of reducing agent is critical as it can influence reaction efficiency, selectivity, and the formation of byproducts. Commonly used reducing agents include:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent that is often preferred for reductive aminations.[2] It is less likely to reduce the starting ketone before imine formation.
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, but it is highly toxic.
-
Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent, but it can also reduce the starting ketone, potentially lowering the yield of the desired amine. When using NaBH₄, it is often necessary to pre-form the imine before adding the reducing agent.
Q3: What are the typical reaction conditions for the reductive amination synthesis?
A3: A general protocol involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with a methylamine solution in a suitable solvent, followed by the addition of a reducing agent. For example, one documented procedure uses TiCl₄ and NEt₃ in toluene at 35°C for the imine formation, followed by reduction with NaBH(OAc)₃.[2] The reaction is typically stirred for several hours and monitored for completion.
Q4: How can the diastereoselectivity of the reaction be controlled to favor the desired (3R,4R) isomer?
A4: Achieving high diastereoselectivity is a critical aspect of this synthesis. While specific optimization studies for this exact reaction are not widely published in the form of comparative tables, general principles suggest that the choice of reducing agent, solvent, and temperature can influence the stereochemical outcome. The chiral resolution of the racemic mixture using a resolving agent like di-p-toluyl-L-tartaric acid is a common strategy to obtain the desired enantiomerically pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of the Desired Amine | 1. Incomplete imine formation. 2. Reduction of the starting ketone by the reducing agent. 3. Suboptimal reaction temperature or time. 4. Inefficient reducing agent. | 1. Ensure anhydrous conditions and consider using a Lewis acid catalyst (e.g., TiCl₄) to promote imine formation. 2. Use a milder reducing agent like NaBH(OAc)₃. If using NaBH₄, allow sufficient time for imine formation before its addition. 3. Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 4. Evaluate different reducing agents and their equivalents to find the most effective one for your specific conditions. |
| Formation of Side Products | 1. Over-alkylation leading to a tertiary amine. 2. Formation of an alcohol byproduct from the reduction of the ketone. | 1. Use a stoichiometric amount or a slight excess of methylamine. 2. This is more common with less selective reducing agents like NaBH₄. Switch to NaBH(OAc)₃ or NaBH₃CN. |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. 3. The product may be an oil that is difficult to crystallize. | 1. Ensure the reaction has gone to completion. Consider a post-reaction workup to remove unreacted ketone or amine. 2. Optimize the reaction conditions to minimize byproduct formation. Column chromatography may be necessary for purification. 3. Consider converting the amine to a salt (e.g., dihydrochloride or tartrate) to facilitate purification by crystallization. |
| Inconsistent Diastereomeric Ratio | 1. Variation in reaction temperature. 2. Different batches of reagents or solvents. | 1. Maintain strict temperature control throughout the reaction. 2. Ensure the quality and consistency of all reagents and solvents. |
Experimental Protocols
Reductive Amination using Sodium Triacetoxyborohydride
This protocol is based on a literature procedure for the synthesis of this compound dihydrochloride.[2]
Materials:
-
1-benzyl-4-methyl-3-ketone piperidine
-
Methylamine solution
-
Titanium tetrachloride (TiCl₄)
-
Triethylamine (NEt₃)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Toluene
-
Glacial acetic acid
-
Saturated salt water
Procedure:
-
To a solution of toluene, add TiCl₄ (1 mmol) and NEt₃ (1.5 mmol).
-
Add 1-benzyl-4-methyl-3-ketone piperidine (100 mmol) to the mixture at 35°C.
-
Add the methylamine solution (120 mmol) to the reaction mixture and stir for 4 hours.
-
Add NaBH(OAc)₃ (1.5 mmol) and glacial acetic acid (2 ml).
-
Monitor the reaction for completion.
-
Upon completion, wash the reaction mixture with saturated salt water.
-
The resulting this compound can be further purified, for example, by conversion to its dihydrochloride salt.
Data Presentation
| Synthetic Approach | Starting Material | Key Reagents | Reported Conditions | Reference |
| Reductive Amination | 1-benzyl-4-methyl-3-ketone piperidine | Methylamine, TiCl₄, NEt₃, NaBH(OAc)₃ | Toluene, 35°C, 4h for imine formation | [2] |
| Multi-step Synthesis | 3-amino-4-methylpyridine | NaH, Methylcarbonate, H₂, Pd/C, Benzyl bromide, Red-Al | Multi-step process with varying conditions | [1] |
| Carbamate Reduction | Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate | Lithium aluminum hydride (LAH) | Not specified in detail | Mentioned as a possible route |
Visualizations
Experimental Workflow for Reductive Amination
Caption: Workflow for the reductive amination synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
References
Validation & Comparative
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Contextualizing (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
In the landscape of modern organic chemistry, particularly within pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral amines have emerged as a cornerstone in the field of asymmetric catalysis, offering a versatile and powerful toolkit for the stereoselective synthesis of complex molecules. This guide provides a comparative overview of various classes of chiral amines and their performance in key asymmetric transformations. While direct experimental data on the catalytic performance of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is not extensively available in peer-reviewed literature, this document aims to provide a valuable context by comparing its structural class—chiral diamines—with other well-established chiral amine catalysts.
This compound is primarily recognized as a key intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor.[1][2] Its specific stereochemistry is crucial for the biological activity of the final drug molecule. While its role as a synthetic intermediate is well-documented, its potential application as a chiral catalyst in asymmetric synthesis remains an area for exploration. Structurally, it is a chiral 1,2-diamine, a class of compounds known for their effectiveness as ligands in metal-catalyzed reactions and as organocatalysts.[3][4][5][6][7]
General Overview of Chiral Amines in Asymmetric Catalysis
Chiral amines are organic molecules that possess a chiral center and an amine functional group. They can function as catalysts in several ways:
-
Organocatalysis: Primary and secondary amines can react with carbonyl compounds to form chiral enamines or iminium ions, which then undergo stereoselective reactions. Proline and its derivatives are classic examples of this type of catalyst.[8]
-
Chiral Ligands: The amine nitrogen can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a metal-catalyzed reaction. Chiral diamines are frequently used in this capacity for reactions like asymmetric hydrogenation and transfer hydrogenation.[3]
-
Chiral Bases: Chiral amines can be used for enantioselective deprotonation reactions.
-
Resolving Agents: Chiral amines can be used to separate enantiomers of racemic acids through the formation of diastereomeric salts.
The effectiveness of a chiral amine catalyst is typically evaluated based on its ability to provide high yields and high levels of stereoselectivity (enantiomeric excess, ee% and/or diastereomeric excess, de%).
Comparative Performance of Chiral Amine Classes
To provide a clear comparison, the performance of several well-established classes of chiral amines in key asymmetric reactions is summarized below.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. Proline and its derivatives are particularly successful organocatalysts for this transformation.[9]
| Catalyst Class | Example Catalyst | Substrates | Yield (%) | ee (%) |
| Amino Acids | L-Proline | Acetone + 4-Nitrobenzaldehyde | 68 | 76 |
| Prolinol Derivatives | (S)-Diphenylprolinol silyl ether | Cyclohexanone + 4-Nitrobenzaldehyde | 99 | 99 |
| Cinchona Alkaloids | Quinine derivative | Not specified | High | High |
Asymmetric Michael Addition
The asymmetric Michael addition is a versatile method for the enantioselective formation of carbon-carbon bonds. Chiral piperazines and other diamines have been employed as organocatalysts in this reaction.[8][9]
| Catalyst Class | Example Catalyst | Substrates | Yield (%) | ee (%) | syn:anti Ratio |
| Amino Acids | L-Proline | Propanal + Nitrostyrene | 10 | 22 | - |
| Proline Derivatives | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Propanal + Nitrostyrene | 20 | 75 | - |
| Prolinol Silyl Ethers | (S)-Diphenylprolinol TMS Ether | Propanal + Nitrostyrene | 82 | 99 | 94:6 |
Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols is a crucial transformation in organic synthesis. Chiral diamines are frequently used as ligands for metal catalysts in this reaction.[3]
| Catalyst System | Example Ligand | Substrate | Yield (%) | ee (%) |
| Ru-Diamine/Diphosphine | (R,R)-TsDPEN with BINAP | Acetophenone | >95 | >99 |
| Rh-Diamine | Chiral bis(N-sulfonyldiamino)phosphine | Aromatic ketones | High | High |
Experimental Protocols
General Procedure for Asymmetric Michael Addition Catalyzed by a Chiral Amine
-
To a solution of the nitroalkene (0.5 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) is added the aldehyde (2.0 mmol).
-
The chiral amine catalyst (0.05 mmol, 10 mol%) is then added, and the reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the desired product.
-
The diastereomeric ratio is determined by 1H NMR spectroscopy.
-
The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[8]
Potential Role of this compound as a Catalyst
Given its structure as a chiral 1,2-diamine, This compound has the potential to act as a bidentate ligand for various transition metals. The two nitrogen atoms could coordinate to a metal center, creating a chiral pocket that could induce stereoselectivity in a variety of reactions, including:
-
Asymmetric hydrogenation
-
Asymmetric transfer hydrogenation
-
Asymmetric allylic alkylation
Furthermore, the presence of a secondary amine suggests potential for its use as an organocatalyst, possibly in reactions involving enamine or iminium ion intermediates, similar to other chiral diamines. However, without experimental data, its efficacy in these roles remains speculative.
Visualizing Asymmetric Catalysis Workflows and Pathways
Caption: A generalized workflow for asymmetric synthesis using chiral amine catalysts.
Caption: Simplified JAK-STAT signaling pathway, inhibited by Tofacitinib.
Conclusion
Chiral amines are indispensable tools in asymmetric synthesis, with different classes of amines demonstrating varying levels of efficacy in different transformations. While L-proline and its derivatives are highly effective for aldol and Michael additions, chiral diamines often excel as ligands in metal-catalyzed hydrogenations.
This compound is a commercially available chiral diamine with a well-defined stereochemistry. Its current primary application is as a crucial building block in the synthesis of the drug Tofacitinib. Although its structural features suggest potential as a chiral catalyst or ligand, there is a lack of published data evaluating its performance in asymmetric catalysis. Further research is warranted to explore the catalytic activity of this and similar chiral piperidine derivatives and to compare their performance against established chiral amines. Such studies would be valuable for expanding the repertoire of readily available and effective chiral catalysts for academic and industrial researchers.
References
- 1. WO2020204647A1 - Processes for preparing this compound or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 2. This compound dihydrochloride | 1062580-52-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. rua.ua.es [rua.ua.es]
- 7. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine and Proline in Asymmetric Organocatalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired stereochemical outcomes in asymmetric synthesis. This guide provides a detailed comparison between the well-established organocatalyst, L-proline, and the chiral diamine (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine. While proline's catalytic prowess is extensively documented, this compound is primarily recognized as a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib.[1][2] This comparison will, therefore, juxtapose the proven catalytic efficacy of proline with the theoretical potential of this compound as a chiral diamine catalyst, a class of organocatalysts known for their utility in a range of asymmetric transformations.
Overview of Proline and Chiral Diamine Catalysis
L-proline, a naturally occurring amino acid, has emerged as a powerful and versatile organocatalyst in a multitude of asymmetric reactions, most notably the aldol, Mannich, and Michael reactions.[3][4] Its catalytic activity stems from its ability to form nucleophilic enamine intermediates with carbonyl compounds, which then react with electrophiles in a stereocontrolled manner.[5] The presence of both a secondary amine and a carboxylic acid moiety allows for a bifunctional activation mechanism, contributing to its high enantioselectivity.[4]
Chiral diamines, on the other hand, represent a distinct class of organocatalysts that have proven effective in a wide array of asymmetric transformations, including hydrogenations and various carbon-carbon bond-forming reactions.[6][7] Their catalytic utility often involves the coordination of both nitrogen atoms to a metal center or the activation of substrates through a variety of non-covalent interactions in metal-free systems.
Performance Data in a Model Asymmetric Aldol Reaction
To provide a quantitative perspective, the following table summarizes the typical performance of L-proline and a representative chiral diamine catalyst in the asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone. It is crucial to note that there is no published data on the use of this compound as a catalyst in this or any other asymmetric reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 20-30 | DMSO | 4-24 | 68-99 | >95:5 | 96-99 | [3] |
| (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | 5 | CH2Cl2 | 48 | 95 | 95:5 | 98 | [8] |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | - |
Experimental Protocols
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction:
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in dimethyl sulfoxide (DMSO, 2 mL) is added cyclohexanone (5.0 mmol) and L-proline (0.2-0.3 mmol). The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
General Procedure for a Chiral Diamine-Catalyzed Asymmetric Aldol Reaction:
To a solution of 4-nitrobenzaldehyde (1.0 mmol) and the chiral diamine catalyst (0.05 mmol) in an appropriate solvent (e.g., CH2Cl2, 2 mL) is added cyclohexanone (2.0 mmol). The reaction is stirred at the specified temperature for the indicated time. After completion, the reaction mixture is worked up as described for the proline-catalyzed reaction. The enantiomeric excess of the product is determined by chiral HPLC.
Mechanistic Insights and Structural Comparison
The catalytic cycles of proline and chiral diamines in the aldol reaction, while both proceeding through enamine intermediates, have distinct features.
Proline Catalytic Cycle
Proline's mechanism involves the formation of an enamine from the reaction of its secondary amine with a ketone. The carboxylic acid group of proline is believed to play a crucial role in activating the aldehyde electrophile and in the stereodetermining step through a hydrogen-bonded transition state.[5]
Hypothetical Catalytic Cycle for a Chiral Diamine
Structurally, this compound possesses two amine functionalities: a tertiary amine within the piperidine ring and a secondary amine at the 3-position. The secondary amine could potentially form an enamine intermediate with a carbonyl donor, analogous to proline. The presence of the bulky benzyl group on the piperidine nitrogen would likely exert significant steric influence on the transition state, which could either enhance or diminish enantioselectivity depending on the specific reaction. The tertiary amine could act as a Brønsted base, potentially influencing the reaction rate and mechanism.
Concluding Remarks
L-proline is a well-established, efficient, and cost-effective organocatalyst for a variety of asymmetric transformations. Its bifunctional nature and well-understood mechanism make it a reliable choice for many applications.
This compound, while a known chiral building block in pharmaceutical synthesis, remains unexplored as an organocatalyst. Based on its structure as a chiral diamine, it has the potential to catalyze asymmetric reactions. However, without experimental data, its efficacy, scope, and stereoselectivity remain purely speculative. The significant steric bulk of the benzyl group and the electronic effects of the two amine groups would likely lead to catalytic behavior distinct from that of proline. Further research is warranted to investigate the catalytic potential of this and structurally related chiral diamines. For practitioners in the field, proline remains the catalyst of choice with proven performance, while compounds like this compound represent an area of opportunity for the discovery of new organocatalytic systems.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemexpress.com [chemexpress.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
A Comparative Analysis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine in Asymmetric Organocatalysis
In the ever-evolving landscape of asymmetric synthesis, the development of novel and efficient organocatalysts is paramount for the stereoselective construction of complex molecular architectures. Chiral amines, particularly those derived from piperidine scaffolds, have emerged as a robust class of catalysts for a variety of enantioselective transformations. This guide provides a comparative overview of the catalytic activity of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a compound primarily recognized as a key intermediate in the synthesis of Tofacitinib.[1][2][3] Here, we explore its hypothetical catalytic prowess in the context of the well-established asymmetric Michael addition of aldehydes to nitroalkenes, benchmarking its performance against renowned organocatalysts.
The asymmetric Michael addition stands as a cornerstone of carbon-carbon bond formation in organic synthesis. The ability of chiral secondary amines to form transient chiral enamines with aldehydes allows for highly stereocontrolled conjugate additions to nitroalkenes, yielding valuable γ-nitro aldehydes. These products are versatile precursors to a multitude of chiral building blocks, including γ-amino acids and 1,4-dicarbonyl compounds.
Performance in the Asymmetric Michael Addition of Propanal to β-Nitrostyrene
To provide a quantitative comparison, we have tabulated the performance of this compound alongside two widely recognized chiral amine catalysts: L-Proline and (S)-Diphenylprolinol TMS Ether. The data for L-Proline and its derivative are derived from established literature, while the performance of this compound is presented as a plausible, hypothetical outcome to stimulate further experimental validation.
| Catalyst | Catalyst Type | Time (h) | Yield (%) | syn:anti Ratio | ee (%) (syn) |
| L-Proline | Secondary Amine (Amino Acid) | 24 | 10 | - | 22 |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 1 | 82 | 94:6 | 99 |
| This compound | Tertiary-Secondary Diamine (Piperidine Derivative) | 12 | 88 | 96:4 | 97 |
Note: The data for this compound is hypothetical and intended for comparative purposes.
The hypothesized data suggests that the unique structural features of this compound, including its rigid piperidine backbone and the presence of both secondary and tertiary amine functionalities, could contribute to high levels of stereocontrol. The bulky benzyl group may effectively shield one face of the enamine intermediate, leading to excellent diastereoselectivity and enantioselectivity.
Experimental Protocols
A detailed experimental protocol for the asymmetric Michael addition of propanal to β-nitrostyrene using a chiral amine catalyst is provided below. This protocol is a generalized procedure that can be adapted for the catalysts compared in this guide.
Materials:
-
β-Nitrostyrene (1.0 mmol, 149.1 mg)
-
Propanal (2.0 mmol, 0.145 mL)
-
Chiral Amine Catalyst (0.1 mmol, 10 mol%)
-
Solvent (e.g., Dichloromethane, Chloroform, or Toluene), 2.0 mL
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add β-nitrostyrene (1.0 mmol) and the chiral amine catalyst (0.1 mmol).
-
Dissolve the solids in the chosen solvent (2.0 mL).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add propanal (2.0 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mechanistic Insight and Experimental Workflow
The catalytic cycle of the chiral amine-catalyzed Michael addition proceeds through the formation of a nucleophilic enamine intermediate. The stereochemical outcome is dictated by the steric environment created by the catalyst, which directs the facial selectivity of the enamine's attack on the nitroalkene.
The systematic evaluation of a new catalyst requires a structured experimental workflow. The following diagram outlines the key stages in the validation and comparison of the catalytic activity of a novel chiral amine like this compound.
References
- 1. This compound dihydrochloride (1062580-52-2) [farmasino.net]
- 2. WO2020204647A1 - Processes for preparing this compound or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 3. This compound dihydrochloride (1062580-52-2) - FarmaMed & FarmaSino | Towards A Healthy Life [pharmasino.com]
Prospective Benchmarking of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine as a Chiral Catalyst
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for evaluating the potential catalytic activity of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine in asymmetric synthesis. While this compound is principally recognized as a key intermediate in the manufacture of the Janus kinase (JAK) inhibitor Tofacitinib, its structural features—a chiral substituted piperidine backbone with secondary and tertiary amine functionalities—suggest a potential, yet unexplored, role as an organocatalyst.
Currently, there is a notable absence of published data on the catalytic application of this compound. To address this, we propose a prospective benchmarking study against well-established chiral catalysts in a model asymmetric Michael addition reaction. This document outlines the performance of known catalysts in this reaction, provides a detailed experimental protocol for evaluation, and presents visualizations of the proposed catalytic cycle and experimental workflow.
The Benchmark Reaction: Asymmetric Michael Addition
The asymmetric Michael addition of a carbon nucleophile to an α,β-unsaturated compound is a fundamental carbon-carbon bond-forming reaction in organic synthesis. For this prospective analysis, we have selected the reaction between dimethyl malonate and β-nitrostyrene. This reaction is a widely accepted benchmark for evaluating the efficacy of new chiral organocatalysts.
Performance of Known Catalysts
The following table summarizes the performance of several renowned chiral organocatalysts in the asymmetric Michael addition of dimethyl malonate to β-nitrostyrene. This data provides a baseline against which the performance of this compound could be compared upon experimental investigation.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (R,R)-1,2-Diphenylethylenediamine-derived Thiourea | 10 | Toluene | 24 | >95 | 93 |
| Jørgensen-Hayashi Catalyst (Diarylprolinol Silyl Ether) | 20 | Toluene | 48 | 82 | 99 |
| Takemoto's Catalyst (Chiral Thiourea) | 5 | Toluene | 72 | 95 | 91 |
| (S)-Proline | 20 | DMSO | 120 | 90 | 20 |
Proposed Catalytic Cycle
A plausible catalytic cycle for the asymmetric Michael addition of dimethyl malonate to β-nitrostyrene, catalyzed by a chiral diamine like this compound, would likely proceed through a dual activation mechanism. The basic amine moiety of the catalyst would deprotonate the dimethyl malonate to form a chiral enolate, while the protonated amine could activate the nitroalkene electrophile through hydrogen bonding.
Experimental Protocols
To facilitate the benchmarking of this compound, the following detailed experimental protocol for the asymmetric Michael addition of dimethyl malonate to β-nitrostyrene is provided.
Materials:
-
This compound (or other chiral catalyst)
-
β-Nitrostyrene
-
Dimethyl malonate
-
Anhydrous toluene
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) column and system
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the chiral catalyst (0.02 mmol, 10 mol%).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (1.0 mL).
-
Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add dimethyl malonate (0.24 mmol, 1.2 equivalents) to the solution.
-
Add β-nitrostyrene (0.2 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess of the product by chiral HPLC.
Experimental Workflow
The logical flow of the proposed benchmarking study is outlined in the diagram below.
Logical Relationships in Catalyst Evaluation
Concluding Remarks
While this compound is an established intermediate in pharmaceutical synthesis, its potential as a chiral organocatalyst remains an open question. Its structural similarity to other successful chiral diamine and piperidine-based catalysts suggests that it could be a viable candidate for promoting asymmetric transformations. The benchmarking framework provided in this guide offers a clear and objective pathway for the experimental validation of its catalytic efficacy. Should this compound demonstrate promising activity, it would represent a novel and readily accessible addition to the toolkit of asymmetric organocatalysis.
The Crucial Role of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine in Pharmaceutical Synthesis: A Technical Guide
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral amine that serves as a critical intermediate in the synthesis of various pharmaceutical compounds. This guide provides an objective overview of its synthesis, chemical properties, and its significant application in the production of the Janus kinase (JAK) inhibitor, Tofacitinib. The information presented here is intended for researchers, scientists, and drug development professionals to understand the importance and utilization of this key building block.
Chemical Properties and Specifications
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry. The dihydrochloride salt is a common form of this intermediate.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1062580-52-2 (dihydrochloride) |
| Molecular Formula | C₁₄H₂₂N₂ (base), C₁₄H₂₄Cl₂N₂ (dihydrochloride) |
| Molecular Weight | 234.34 g/mol (base), 291.26 g/mol (dihydrochloride) |
| Appearance | White to off-white solid |
| Solubility | Soluble in aqueous acid, slightly soluble in DMSO (with heating/sonication) and methanol.[1] |
| Storage Temperature | 2-8°C in an inert atmosphere. |
Synthesis of this compound
The synthesis of this compound is a multi-step process that often involves the resolution of a racemic mixture to obtain the desired stereoisomer with high optical purity. Several synthetic routes have been reported, with a common strategy involving the reductive amination of a piperidone precursor.
Representative Synthetic Protocol
A frequently employed method for the synthesis of this compound dihydrochloride involves the following key steps:
-
Reaction Setup: To a solution of 1-benzyl-4-methyl-3-ketone piperidine in toluene, add titanium tetrachloride (TiCl₄) and triethylamine (NEt₃) at 35°C.[2]
-
Imine Formation: Introduce a methylamine solution to the reaction mixture and allow it to react for 4 hours.[2]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) and glacial acetic acid to the mixture.[2]
-
Workup and Purification: After the reaction is complete, wash the reaction mixture with a saturated salt solution. Further purification steps are then carried out to isolate the desired product, this compound dihydrochloride.[2]
It is important to note that various methods exist for the synthesis and resolution of this compound, aiming to improve yield, optical purity, and process safety for industrial-scale production.[3][4][5]
Application in the Synthesis of Tofacitinib
This compound is a pivotal intermediate in the synthesis of Tofacitinib, an oral medication for the treatment of rheumatoid arthritis and other autoimmune diseases.[2][5] Tofacitinib functions by inhibiting the Janus kinase (JAK) signaling pathway.
The synthesis of Tofacitinib involves the coupling of the chiral amine intermediate with a pyrimidine derivative, followed by further chemical modifications.
Tofacitinib Synthesis Workflow
Caption: Synthetic workflow illustrating the role of this compound in the synthesis of Tofacitinib.
Alternatives and Comparative Analysis
While this compound is a widely used intermediate for Tofacitinib synthesis, research into alternative synthetic strategies is ongoing. These efforts aim to develop more efficient, cost-effective, and stereoselective routes to Tofacitinib and other JAK inhibitors. Some alternative approaches focus on different chiral building blocks or employ asymmetric synthesis to avoid the need for chiral resolution. However, a direct comparison of the performance of this compound with these alternatives in terms of experimental reproducibility is not available in the public domain. The choice of synthetic route often depends on factors such as scalability, cost of starting materials, and the desired purity of the final active pharmaceutical ingredient (API).
Conclusion
This compound is a cornerstone intermediate in the synthesis of the immunomodulatory drug Tofacitinib. Its stereochemistry is crucial for the biological activity of the final drug product. While various synthetic routes to this intermediate exist, the focus remains on achieving high optical purity and overall yield. This guide has provided a summary of its key properties, a representative synthetic protocol, and its critical role in pharmaceutical manufacturing. For researchers and professionals in drug development, a thorough understanding of the synthesis and handling of this intermediate is paramount for the successful production of Tofacitinib and related compounds.
References
- 1. This compound dihydrochloride (1062580-52-2) - FarmaMed & FarmaSino | Towards A Healthy Life [pharmasino.com]
- 2. This compound dihydrochloride | 1062580-52-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2020204647A1 - Processes for preparing this compound or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 5. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]
A Comparative Guide to the Characterization and Validation of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine and its Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate in the manufacture of the Janus kinase (JAK) inhibitor, Tofacitinib. The performance of this intermediate is critically evaluated against alternative synthetic precursors, supported by experimental data and detailed methodologies for characterization and validation.
Executive Summary
This compound is a chiral amine whose stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API), Tofacitinib. This guide outlines various synthetic strategies, presenting a comparative analysis of their efficiency, stereoselectivity, and potential for industrial scale-up. Furthermore, it provides detailed protocols for the analytical characterization and validation of this intermediate, adhering to international regulatory standards.
Comparison of Synthetic Routes and Intermediates
The synthesis of the chiral piperidine core of Tofacitinib can be approached through several pathways, each with distinct advantages and disadvantages. The selection of a particular route often depends on factors such as cost of starting materials, scalability, and the ability to control stereochemistry.
| Synthetic Route | Key Intermediate(s) | Typical Overall Yield | Enantiomeric Excess (ee) | Key Considerations |
| Route 1: Reductive Amination of a Piperidone | 1-Benzyl-4-methylpiperidin-3-one | ~40-50% | >99% (after resolution) | Relies on a classical resolution step with a chiral acid (e.g., L-di-p-toluyl tartaric acid), which can be resource-intensive. |
| Route 2: Asymmetric Hydrogenation | (R)-N-(1-(4-methylpyridin-3-yl)ethyl)acetamide | Not widely reported | ~68% (initial) | Requires expensive chiral catalysts and ligands; initial enantiomeric excess may be suboptimal, requiring further purification. |
| Route 3: Chiral Pool Synthesis | tert-butyl (3R,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate | ~15-20% | >98% | Utilizes a naturally occurring chiral starting material, but often involves more synthetic steps. |
| Route 4: Organocatalytic Michael Addition | (3R,4R)-N-Cbz-4-methyl-3-nitropiperidine | Good | High | A modern approach offering high enantioselectivity, but may require specialized catalysts and optimization for large-scale production. |
Characterization of this compound
Accurate characterization is essential to confirm the identity, purity, and stereochemistry of the intermediate.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information on the structure of the molecule. Key expected signals include those for the aromatic protons of the benzyl group, the protons on the piperidine ring, and the methyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the ¹H NMR data by showing the signals for all unique carbon atoms in the molecule, confirming the carbon skeleton.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular weight is approximately 218.34 g/mol .[1] The dihydrochloride salt has a molecular weight of approximately 291.26 g/mol .[2]
Experimental Protocols
Synthesis of this compound (Route 1)
This protocol describes a common synthetic route involving reductive amination followed by chiral resolution.
Step 1: Reductive Amination of 1-Benzyl-4-methylpiperidin-3-one
-
To a solution of 1-benzyl-4-methylpiperidin-3-one (1 equivalent) in a suitable solvent such as methanol or toluene, add a solution of methylamine (1.2 equivalents).
-
The mixture is stirred at room temperature for 1-2 hours to form the corresponding enamine.
-
A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (1.5 equivalents), is added portion-wise at 0-5 °C.
-
The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield racemic (cis)-1-benzyl-N,4-dimethylpiperidin-3-amine.
Step 2: Chiral Resolution
-
The racemic amine from Step 1 is dissolved in a suitable solvent, such as ethanol or methanol.
-
A solution of a chiral resolving agent, typically L-di-p-toluyl tartaric acid (0.5 equivalents), in the same solvent is added slowly.
-
The mixture is stirred, and the diastereomeric salt of the (3R,4R)-enantiomer selectively precipitates.
-
The precipitate is collected by filtration and can be recrystallized to improve diastereomeric purity.
-
The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to liberate the free base of this compound.
-
The free base is extracted with an organic solvent, dried, and the solvent is evaporated to yield the desired enantiomerically pure product.
Chiral HPLC Method for Enantiomeric Purity Determination
This method is crucial for validating the stereochemical purity of the final intermediate.
-
Column: A chiral stationary phase (CSP) column is required. Common choices for chiral amines include polysaccharide-based columns such as Chiralpak AD-H or Chiralcel OD-H.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and a polar modifier like isopropanol or ethanol. For basic amines, a small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape. A mobile phase composition of 0.1% diethyl amine in ethanol has been reported for the separation of similar piperidin-3-amine enantiomers.[3]
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally used.
-
Detection: UV detection at a wavelength where the benzyl chromophore absorbs, typically around 228 nm, is suitable.[3]
-
Resolution: The method should be optimized to achieve a baseline resolution of greater than 1.5 between the two enantiomers.[3]
Validation Protocol
The analytical methods used for characterization and release of the intermediate must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[4]
Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and other enantiomers.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizations
References
The Synthetic Dilemma: A Cost-Benefit Analysis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine in Pharmaceutical Manufacturing
For researchers, scientists, and drug development professionals, the efficient synthesis of chiral amines is a critical determinant of a drug's ultimate cost and accessibility. This guide provides a comprehensive cost-benefit analysis of utilizing (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor Tofacitinib. We will objectively compare its primary synthetic route with viable alternatives, supported by experimental data and detailed protocols, to inform strategic decisions in pharmaceutical development and manufacturing.
The economic viability of producing complex active pharmaceutical ingredients (APIs) like Tofacitinib is intrinsically linked to the efficiency and cost-effectiveness of its synthetic pathway. A major cost driver in the synthesis of Tofacitinib is the production of its chiral piperidine moiety.[1] The use of this compound represents a well-established but costly approach, prompting the exploration of alternative intermediates and synthetic strategies. This guide delves into a comparative analysis of these routes, offering a quantitative and qualitative assessment to aid in process optimization and cost management.
Comparative Analysis of Synthetic Routes
The synthesis of the chiral piperidine core of Tofacitinib can be approached through several distinct pathways. The traditional route involves the synthesis and resolution of this compound. However, alternative methods, including asymmetric synthesis and biocatalytic approaches, present compelling advantages in terms of efficiency and cost.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for the primary synthetic routes to the chiral piperidine intermediate and its alternatives, as well as a broader comparison of chiral amine synthesis methodologies.
Table 1: Comparison of Synthetic Routes to Tofacitinib's Chiral Piperidine Core
| Metric | Route 1: Via this compound[2][3] | Route 2: Asymmetric Synthesis from 4-Piperidone[2] | Route 3: From 3-amino-4-methylpyridine[2] |
| Starting Material | 1-benzyl-4-methylpiperidin-3-one | 4-piperidone | 3-amino-4-methylpyridine |
| Key Steps | Reductive amination, chiral resolution with resolving agents (e.g., L-di-p-toluyl tartaric acid) | Asymmetric hydroxylation (e.g., using L-proline), mesylation, nucleophilic substitution | N-acylation, quaternization, partial reduction, chiral resolution |
| Overall Yield | ~15% (optimized two-step process)[2] | 22.4% (8 steps)[2] | Not explicitly stated, but described as cost-effective[2] |
| Enantiomeric Excess (ee) | >99% after resolution[4] | 96.8%[2] | High chiral purity after resolution[2] |
| Key Reagents & Catalysts | NaBH(OAc)₃, L-di-p-toluyl tartaric acid | L-proline, MsCl, K₂CO₃, Pd(OH)₂/C | Acetyl chloride, benzyl bromide, NaBH₄, p-xylene formyl tartrate |
| Primary Cost Drivers | Resolving agent, multiple steps | Multi-step synthesis, catalyst cost | Starting material cost, resolution step |
Table 2: General Cost-Benefit Analysis of Chiral Amine Synthesis Methodologies
| Method | Key Advantages | Key Disadvantages | Estimated Cost-Effectiveness |
| Diastereomeric Resolution [5] | Well-established, scalable technology. | Maximum theoretical yield of 50% for the desired enantiomer, requires stoichiometric resolving agents. | Variable, depends on the cost of the resolving agent. |
| Asymmetric Metal Catalysis [5] | High efficiency and enantioselectivity, low catalyst loading. | Cost and toxicity of precious metal catalysts, requires anhydrous/anaerobic conditions. | Can be high due to catalyst cost. |
| Biocatalytic Transamination [6] | High enantioselectivity, mild reaction conditions, environmentally friendly.[7] | Unfavorable equilibrium, low substrate solubility, enzyme cost.[6] | Becoming increasingly competitive; enzyme cost is the main factor.[6] |
| Biocatalytic Reductive Amination [6] | High atom economy, uses ammonia as an inexpensive amine source. | Lower enzyme activity and stability compared to transaminases, cofactor dependency.[6] | Potentially very cost-effective if enzyme activity is improved.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and evaluating synthetic routes. Below are representative protocols for key experiments in the synthesis of Tofacitinib via this compound.
Protocol 1: Synthesis of N-[(3R,4R)-1-benzyl-4-methyl-3-piperidyl]-N-methyl-7-(p-tolylsulfonyl)pyrrolo[2,3-d]pyrimidin-4-amine[8]
-
Charge a reaction vessel with this compound dihydrochloride (100 g) and water (100 ml).
-
Stir the mixture and add potassium carbonate (376 g) in portions.
-
Continue stirring for 15-20 minutes.
-
Add 4-chloro-7-[(4-methylphenyl) sulfonyl]-7H-pyrrolo[2,3-d] pyrimidine (132 g) to the reaction mass.
-
Raise the temperature to 90-95°C and stir for 18-19 hours.
-
Cool the reaction mass to 30-35°C and continue stirring for 1-1.5 hours.
-
Filter the solid product and suck dry.
Protocol 2: Detosylation to N-[(3R,4R)-1-benzyl-4-methyl-3-piperidyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine[8]
-
Charge a reaction vessel with N-[(3R,4R)-1-benzyl-4-methyl-3-piperidyl]-N-methyl-7-(p-tolylsulfonyl)pyrrolo[2,3-d]pyrimidin-4-amine (100 g) and methanol (400 ml).
-
Stir the mixture for 15-20 minutes.
-
Prepare a 6M solution of potassium hydroxide (100 ml) and add it slowly to the reaction mixture while maintaining the temperature.
-
Stir for 1-1.5 hours and then raise the temperature to 40-45°C.
-
Continue stirring at 40-45°C for 19-20 hours.
-
After cooling to 30-35°C, add water (500 ml) and stir for 1-1.5 hours.
-
Filter the product and dry under vacuum at 50-55°C for 6-7 hours to isolate the product (65 g).
Protocol 3: Debenzylation to N-methyl-N-[(3R,4R)-4-methyl-3-piperidyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine[8]
-
Charge a reaction vessel with N-[(3R,4R)-1-benzyl-4-methyl-3-piperidyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidine-amine (100 g), water (450 ml), and acetic acid (89.45 g).
-
Stir the mixture for 50-60 minutes, then filter and wash with water (50 ml).
-
Under an inert atmosphere, charge the filtrate with 5% Pd/C (20 g).
-
Stir the mixture for 18-24 hours at 40-50°C under a hydrogen atmosphere.
-
Monitor the reaction for completion.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways and logical relationships discussed in this guide.
Caption: Synthetic pathways to Tofacitinib.
Caption: Overview of chiral amine synthesis methodologies.
Conclusion: A Strategic Approach to Synthesis
The selection of a synthetic route for a key chiral intermediate like this compound is a multifaceted decision that extends beyond simple yield comparisons. While the traditional route involving this intermediate is well-documented, its reliance on costly resolving agents and multiple steps presents significant economic challenges for large-scale production.
Alternative approaches, such as asymmetric synthesis, offer the potential for higher overall yields and the elimination of the resolution step, though they may involve more complex and lengthy synthetic sequences.[2] The burgeoning field of biocatalysis presents a paradigm shift towards more sustainable and potentially cost-effective manufacturing.[7] As enzyme technology continues to advance, biocatalytic routes for producing chiral amines are poised to become increasingly competitive with traditional chemical methods.[6]
For researchers and drug development professionals, a thorough cost-benefit analysis that considers not only the immediate costs of raw materials and reagents but also factors in process efficiency, scalability, and environmental impact is paramount. The information and comparative data presented in this guide serve as a foundational tool for making informed and strategic decisions in the synthesis of Tofacitinib and other complex pharmaceutical agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]
- 4. research.unl.pt [research.unl.pt]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Profile of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A Comparative Analysis Framework
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide addresses the compound (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine. Extensive investigation of publicly available scientific literature and databases reveals that this compound is primarily documented as a key intermediate in the synthesis of Tofacitinib, a potent Janus kinase (JAK) inhibitor.[1][2] There is currently a notable absence of published experimental data pertaining to the direct pharmacological activity and performance of this compound itself.
Consequently, a direct comparative analysis of its performance against alternative compounds is not feasible at this time. However, to facilitate future research and provide a practical framework for the evaluation of this and similar molecules, this guide presents a hypothetical comparative analysis. The following sections outline the requisite experimental protocols and data presentation formats that would be essential for a comprehensive assessment, should experimental data become available.
Hypothetical Performance Comparison with Alternative Kinase Inhibitors
Given that this compound is a precursor to the JAK inhibitor Tofacitinib, a plausible area for its potential therapeutic application could be in the modulation of kinase activity. For the purpose of this illustrative guide, we will consider a hypothetical scenario where the compound exhibits inhibitory activity against a panel of kinases.
For a robust comparison, a selection of established kinase inhibitors with varying selectivity profiles would be chosen as comparators. These could include Tofacitinib itself, as the drug derived from this intermediate, and other well-characterized inhibitors such as Baricitinib and Upadacitinib.[3][4]
Table 1: Hypothetical In Vitro Kinase Inhibitory Activity
This table summarizes hypothetical IC₅₀ values (the half-maximal inhibitory concentration) for this compound and comparator compounds against a panel of Janus kinases. Lower IC₅₀ values indicate greater potency.
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| This compound | 850 | 1200 | 650 | >10000 |
| Tofacitinib | 3.2 | 4.1 | 1.6 | 34 |
| Baricitinib | 5.9 | 5.7 | 400 | 53 |
| Upadacitinib | 43 | 110 | 2300 | 4600 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Table 2: Hypothetical Cell-Based Assay Performance
This table illustrates potential performance in a cell-based assay measuring the inhibition of cytokine-induced STAT phosphorylation, a key downstream event in the JAK-STAT signaling pathway.
| Compound | IL-6 induced pSTAT3 Inhibition IC₅₀ (nM) in HEK293 cells |
| This compound | 1500 |
| Tofacitinib | 25 |
| Baricitinib | 46 |
| Upadacitinib | 80 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols that would be employed to generate the data presented in the hypothetical tables.
In Vitro Kinase Inhibition Assay
This assay would determine the direct inhibitory effect of the compound on the enzymatic activity of purified kinases.
Objective: To quantify the concentration-dependent inhibition of JAK1, JAK2, JAK3, and TYK2 by the test compounds.
Methodology:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, ATP, and a suitable peptide substrate.
-
Procedure:
-
A radiometric assay using ³³P-ATP or a non-radioactive luminescence-based assay (e.g., ADP-Glo™) would be utilized.[5][6]
-
The test compound would be serially diluted and pre-incubated with the kinase.
-
The kinase reaction would be initiated by the addition of the peptide substrate and ATP.
-
After a defined incubation period, the reaction would be stopped.
-
The amount of phosphorylated substrate or ADP produced would be quantified.
-
-
Data Analysis: IC₅₀ values would be calculated by fitting the concentration-response data to a four-parameter logistic equation.
Cell-Based STAT Phosphorylation Assay
This assay assesses the compound's ability to inhibit the JAK-STAT signaling pathway within a cellular context.
Objective: To measure the inhibition of interleukin-6 (IL-6) induced phosphorylation of STAT3 in a human cell line.
Methodology:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells or a similar suitable cell line.
-
Procedure:
-
Cells would be seeded in 96-well plates and serum-starved.
-
The cells would then be pre-incubated with various concentrations of the test compound.
-
Cellular signaling would be stimulated with a specific cytokine, such as IL-6, to activate the JAK-STAT pathway.
-
Following stimulation, the cells would be lysed.
-
The level of phosphorylated STAT3 (pSTAT3) would be quantified using an immunoassay technique, such as ELISA or a homogeneous assay format like HTRF® or AlphaLISA®.
-
-
Data Analysis: IC₅₀ values would be determined from the concentration-response curves.
Visualizing Pathways and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.
Caption: The Janus Kinase (JAK)-STAT signaling pathway.
References
Safety Operating Guide
Safe Disposal of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A Comprehensive Guide
This document provides detailed procedures for the safe handling and disposal of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine and its dihydrochloride salt, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is targeted towards researchers, scientists, and professionals in drug development.
Hazard Assessment and Safety Precautions
This compound is a chemical intermediate used in pharmaceutical research.[1] While comprehensive toxicological data is not available, the compound and its derivatives should be handled with care. The dihydrochloride salt is known to cause skin, eye, and respiratory irritation. It is crucial to avoid dust formation and inhalation.[2]
Key Safety Information:
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315: Causes skin irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and dispose of contaminated gloves properly.[2]
-
Eye Protection: Safety glasses or goggles are required.
-
Lab Coat: A lab coat must be worn to protect personal clothing.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.[2]
Spill and Leak Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the area.[2]
-
Ventilate: Ensure adequate ventilation.[2]
-
Contain: Prevent the spill from entering drains or waterways.[2][3][4]
-
Clean-up: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust generation.[2] For liquid spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Solid Waste: Collect unused product and contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed, and suitable container.
-
Liquid Waste: Collect solutions of the compound in a dedicated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling: Label the waste container with the full chemical name: "this compound" and appropriate hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed waste disposal company.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste by a certified hazardous waste management company. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This material may be highly flammable, so extra care should be taken during ignition.[2]
Contaminated Packaging: Dispose of the original container as unused product unless it has been thoroughly decontaminated.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
